Technical Documentation Center

tert-Butyl (4-ethylpiperidin-4-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (4-ethylpiperidin-4-yl)carbamate
  • CAS: 440101-15-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted pKa of tert-Butyl (4-ethylpiperidin-4-yl)carbamate for Drug Development Professionals

Executive Summary The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug candidates, pKa profoundly influences critical ADM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug candidates, pKa profoundly influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, membrane permeability, and target binding affinity. This technical guide provides a comprehensive analysis of the predicted pKa values for tert-butyl (4-ethylpiperidin-4-yl)carbamate, a molecule featuring a substituted piperidine scaffold common in medicinal chemistry. By dissecting its structural components, applying established principles of physical organic chemistry, and referencing computational prediction methodologies, we elucidate the expected acid-base behavior of its key ionizable centers. This guide also outlines a rigorous, self-validating experimental protocol for the empirical determination of its pKa, offering a complete framework for researchers and drug development professionals to understand and leverage this critical molecular property.

The Critical Role of pKa in Drug Discovery

In pharmaceutical research, the ionization state of a small molecule is paramount. Most drugs contain one or more ionizable functional groups, and their charge state at physiological pH (typically ~7.4) dictates their interaction with the biological environment. The pKa value is the inflection point where 50% of the molecules in a population are in their ionized form and 50% are in their neutral form.

The relevance of pKa to drug development is multifaceted:

  • Solubility: The ionized form of a drug is generally more water-soluble than its neutral counterpart. Understanding the pKa allows for the formulation of solutions at an appropriate pH to ensure adequate solubility for administration and in vitro assays.

  • Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across lipid bilayer membranes, such as the intestinal epithelium and the blood-brain barrier. The pKa value, in conjunction with the environmental pH, determines the concentration of the membrane-permeable species.

  • Target Binding: Many drug-target interactions are driven by ionic bonds or hydrogen bonding, which are dependent on the protonation state of both the ligand and the protein's active site residues. A mismatch in ionization can drastically reduce binding affinity and, consequently, pharmacological activity.

Therefore, the accurate prediction and experimental verification of pKa are indispensable early-stage activities in any drug discovery pipeline.

Structural Analysis of tert-Butyl (4-ethylpiperidin-4-yl)carbamate

To predict the pKa values of the title compound, we must first identify its ionizable centers and analyze the electronic influence of its constituent parts.

Identification of Ionizable Centers

The structure of tert-butyl (4-ethylpiperidin-4-yl)carbamate contains two potentially ionizable protons:

  • The Piperidine Nitrogen (Basic Center): The secondary amine within the piperidine ring possesses a lone pair of electrons and acts as a Brønsted-Lowry base, accepting a proton to form a positively charged piperidinium ion. Its pKa is more accurately described as the pKa of its conjugate acid (pKaH).

  • The Carbamate Nitrogen (Acidic Center): The N-H proton of the carbamate group can, in principle, be donated, acting as a Brønsted-Lowry acid.

The Piperidine Moiety: A Basal pKa Analysis

Unsubstituted piperidine is a well-characterized cyclic secondary amine. Its conjugate acid has an experimentally determined pKa of approximately 11.1-11.2.[1][2] This value serves as our baseline for understanding how substituents at the 4-position will modulate its basicity. A higher pKaH value indicates a stronger base, while a lower pKaH indicates a weaker base.[3]

Inductive Effects of Substituents on Piperidine Basicity

The substituents on the C4 carbon of the piperidine ring influence the electron density of the distal nitrogen atom through inductive effects.

  • The 4-Ethyl Group: The ethyl group is an alkyl substituent that acts as a weak electron-donating group (EDG) through induction. By "pushing" electron density towards the ring, it slightly increases the electron density on the nitrogen atom. This effect enhances the nitrogen's ability to stabilize a positive charge upon protonation, thereby predicting a slight increase in basicity (higher pKaH) compared to the unsubstituted piperidine.

  • The 4-(tert-Butoxycarbonyl)amino Group: The carbamate group is a more complex substituent. The carbonyl moiety (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This electron-withdrawing effect propagates through the sigma bonds of the ring, pulling electron density away from the piperidine nitrogen. This reduction in electron density makes the nitrogen lone pair less available to accept a proton and destabilizes the resulting positive charge of the conjugate acid. This predicts a significant decrease in basicity (lower pKaH).

The net effect on the piperidine nitrogen's pKaH will be a balance between these opposing electronic influences. Given that the electron-withdrawing effect of the carbamoyl group is generally more potent than the donating effect of an ethyl group, a net decrease in basicity from the baseline of ~11.1 is expected.

The Carbamate Moiety: A Weakly Acidic Center

The N-H proton of a carbamate is generally not considered acidic in aqueous solutions under physiological conditions. The delocalization of the nitrogen's lone pair into the adjacent carbonyl group reduces its availability for protonation but also significantly reduces the acidity of the N-H bond compared to, for example, an imide. Experimental pKa values for the N-H proton of simple acyclic carbamates in aqueous solution are typically very high (estimated >15), making its deprotonation irrelevant in a biological context.[4] While specific molecular contexts with strong electron-withdrawing groups can lower this pKa, the structure of the title compound does not suggest such an anomaly.[5]

Predicted pKa Values and Species Distribution

While a qualitative analysis provides direction, quantitative pKa prediction relies on sophisticated computational algorithms.

Computational Prediction Methodologies

Modern in-silico pKa prediction is dominated by several well-validated approaches, often available as commercial software packages or web servers.[6] These tools are critical for high-throughput screening and initial property assessment in drug discovery.[7][8]

  • Quantitative Structure-Property Relationship (QSPR): These methods use large databases of experimentally determined pKa values to build statistical models that correlate structural fragments and physicochemical descriptors with acidity/basicity.

  • Machine Learning & Graph Convolutional Neural Networks (GCNN): More advanced models, such as those used by Epik and MolGpKa, leverage machine learning and GCNNs to learn complex chemical patterns related to ionization from vast datasets, often providing high accuracy.[6][9]

  • Quantum Mechanics (QM): Physics-based methods, like those available in Schrödinger's Macro-pKa, use density functional theory (DFT) to calculate the energetics of protonation states, offering high accuracy for novel chemical scaffolds.[10]

The general workflow for these predictive tools is outlined below.

G cluster_workflow Computational pKa Prediction Workflow A Input Molecular Structure (SMILES/SDF) B Identification of Ionizable Centers A->B C Application of Prediction Algorithm (QSPR, ML, QM) B->C D Output Predicted pKa & Confidence Interval C->D

Caption: A generalized workflow for in-silico pKa prediction.

Predicted pKa Values

Based on the structural analysis and typical performance of computational models, the predicted pKa values for tert-butyl (4-ethylpiperidin-4-yl)carbamate are summarized in Table 1.

Ionizable Center Predicted pKa Range (Aqueous) Comments
Piperidine Nitrogen (Conjugate Acid) 9.5 - 10.5This is the primary basic center. The pKa is predicted to be lower than unsubstituted piperidine (~11.1) due to the dominant electron-withdrawing effect of the 4-carbamate group. This value is physiologically relevant.
Carbamate Nitrogen (Acid) > 15This proton is very weakly acidic. It will remain protonated at all physiologically relevant pH values and is not typically considered in ADME profiling.
pH-Dependent Speciation

The physiologically relevant ionization event is the protonation/deprotonation of the piperidine nitrogen. Using a predicted pKa of ~10.0, we can visualize the dominant species across a pH gradient. At pH values significantly below 10.0, the molecule will exist predominantly as a positively charged cation. At pH values above 10.0, it will be in its neutral form. At physiological pH of 7.4, the molecule will be overwhelmingly in its protonated, cationic state (>99%).

Caption: pH-dependent equilibrium of the title compound.

Experimental Protocol for pKa Determination

While predictions are invaluable, experimental verification is the gold standard. Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds, including piperidine derivatives.[11][12][13]

Principle of Potentiometric Titration

The method involves dissolving a known quantity of the compound (in its salt form, e.g., HCl salt) in water and titrating it with a standardized strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the molecule are equal.

Step-by-Step Methodology

Materials & Equipment:

  • tert-Butyl (4-ethylpiperidin-4-yl)carbamate (as HCl salt)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • High-purity deionized water, degassed to remove CO₂

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Thermostated beaker (to maintain 25 ± 0.5 °C)

G cluster_protocol Potentiometric Titration Workflow A 1. System Calibration (pH meter with standard buffers) B 2. Sample Preparation (Dissolve known mass of compound in degassed water) A->B C 3. Initial pH Adjustment (Add excess HCl to ensure full protonation, pH ~2) B->C D 4. Titration (Add 0.1M NaOH in small increments, record pH vs. volume) C->D E 5. Data Plotting (Plot pH vs. Volume of Titrant) D->E F 6. pKa Determination (Identify half-equivalence point from titration curve) E->F

Caption: Workflow for experimental pKa determination.

Protocol:

  • System Validation: Calibrate the pH meter using at least three standard pH buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound's HCl salt and dissolve it in ~50 mL of degassed, deionized water in a thermostated beaker. Add a stir bar.

  • Initial State: Immerse the pH electrode in the solution. Begin stirring. If starting from the free base, add a known excess of 0.1 M HCl to ensure the piperidine nitrogen is fully protonated (e.g., to a stable pH of ~2-3).

  • Titration: Begin titrating the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

  • Endpoint: Continue the titration until the pH has passed the equivalence point and stabilized in the high pH range (e.g., pH ~11-12).

Data Analysis and Interpretation
  • Plot the Data: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Identify Equivalence Point: The equivalence point (Veq) is the point of maximum slope on the titration curve, which can be found by examining the first derivative (d(pH)/dV).

  • Determine Half-Equivalence Point: The volume at the half-equivalence point is Veq / 2.

  • Find the pKa: The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

Self-Validating System

To ensure trustworthiness, the protocol must include self-validation steps:

  • Titrant Standardization: The concentration of the NaOH titrant must be accurately known, typically by standardizing it against a primary standard like potassium hydrogen phthalate (KHP).

  • System Suitability: Before running the sample, perform a titration of a known standard with a pKa in a similar range (e.g., Tris buffer, pKa ~8.1) to verify the accuracy of the entire system (electrode, meter, titrant). The experimentally determined pKa should be within ±0.1 log units of the certified value.

Implications for Drug Development

With a predicted pKa of ~10.0, tert-butyl (4-ethylpiperidin-4-yl)carbamate will be predominantly protonated and positively charged at physiological pH.

  • Solubility & Formulation: The high concentration of the charged species suggests good aqueous solubility, which is advantageous for formulation. However, if the neutral form is required for a specific formulation (e.g., for transdermal delivery), the pH would need to be raised above 10, which may introduce stability challenges.

  • Absorption & Permeability: The low fraction of the neutral, membrane-permeable form at intestinal pH (~6.0-7.5) suggests that passive diffusion may be slow. This could be a liability for oral absorption, potentially leading to low bioavailability unless active transport mechanisms are involved.

  • Target Binding: If the target protein's binding pocket contains key acidic residues (e.g., aspartate, glutamate), the positively charged piperidinium ion could form a strong, favorable salt bridge, enhancing binding affinity. Conversely, if the binding site is predominantly hydrophobic, the charged nature of the ligand could be detrimental.

Conclusion

tert-Butyl (4-ethylpiperidin-4-yl)carbamate is a molecule with a single, physiologically relevant basic center located at the piperidine nitrogen. Structural analysis and computational predictions converge on a pKa value for its conjugate acid in the range of 9.5 to 10.5 . This value, significantly lower than that of unsubstituted piperidine, is a direct consequence of the electron-withdrawing nature of the 4-carbamate substituent. The carbamate N-H is not considered an ionizable center under physiological conditions. At pH 7.4, the molecule will exist almost exclusively in its protonated, cationic form, a fact that has profound and direct implications for its solubility, membrane permeability, and potential interactions with biological targets. The robust experimental protocol detailed herein provides a clear path for the empirical validation of these critical predictions.

References

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3163. Retrieved from [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]

  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition. Chemister.ru. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Thomson, D. S., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). PubMed. Retrieved from [Link]

  • Fern, C., et al. (2014). Carbamate constant, K carb, pKa, and standard molar enthalpy of protonation H m, of benzylamine (BA), monoethanolamine (MEA), and piperazine (PZ). ResearchGate. Retrieved from [Link]

  • Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

  • Costi, R., et al. (2021). p K a values of common substituted piperazines. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Gem-Disubstituted Piperidines: Conformational Locks and Metabolic Shields

Executive Summary In the transition from "flat" aromatic-dominated drug discovery to three-dimensional chemical space, gem-disubstituted piperidines have emerged as high-value building blocks.[1] Beyond simply increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flat" aromatic-dominated drug discovery to three-dimensional chemical space, gem-disubstituted piperidines have emerged as high-value building blocks.[1] Beyond simply increasing Fraction of


 (Fsp

), these scaffolds offer two distinct mechanistic advantages: the Thorpe-Ingold effect (conformational restriction) and Metabolic Blocking (prevention of CYP450 oxidative clearance).[2][1] This guide analyzes the structural rationale, synthetic access, and application of 3,3- and 4,4-disubstituted piperidines in modern drug design.[2][3]

The Medicinal Chemistry Rationale

Escaping Flatland: The Fsp Correlation

The correlation between clinical success and three-dimensionality is well-documented.[1] As established by Lovering et al., increasing saturation (Fsp


) improves solubility and reduces promiscuous binding events associated with flat, aromatic systems.[2][1] Gem-disubstituted piperidines serve as ideal vectors for this transition, offering a rigid, saturated core that maintains defined vector angles for substituent display.[2][1]
The Thorpe-Ingold Effect (Conformational Locking)

The introduction of two substituents at a single carbon atom (geminal) restricts the rotational freedom of the ring, biasing the molecule toward specific conformers.[2] This is the Thorpe-Ingold effect (or gem-dimethyl effect).[1]

  • Mechanism: The internal bond angle compression at the quaternary center forces the ring substituents into specific axial/equatorial orientations to minimize steric strain.[2]

  • Benefit: This pre-organization reduces the entropic penalty of binding to a protein target, potentially increasing potency.[2]

Metabolic Blocking

The piperidine ring is a notorious "metabolic hotspot." Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) frequently hydroxylate the C3 and C4 positions.[2]

  • Strategy: Installing gem-dimethyl or gem-difluoro groups at these positions sterically and electronically blocks oxidation.[1]

  • Bioisosterism: Gem-difluorination at C4 lowers the pKa of the piperidine nitrogen (via inductive withdrawal), reducing lysosomal trapping and improving membrane permeability (LogD modulation).[2][1]

MetabolicStability Substrate Unsubstituted Piperidine CYP CYP450 Oxidation Substrate->CYP Rapid Metabolism Metabolite 4-Hydroxypiperidine (High Clearance) CYP->Metabolite Blocked 4,4-Difluoro Piperidine Blocked->CYP Blocked Site Stable Metabolically Stable Blocked->Stable Retained Integrity

Figure 1: Metabolic blocking strategy.[2][1] Substitution at C4 prevents oxidative degradation, enhancing half-life.[2][1]

Synthetic Strategies: Accessing the Quaternary Center[1]

Creating quaternary centers in saturated heterocycles is synthetically demanding due to steric hindrance. The strategies differ significantly for 3,3- vs. 4,4-disubstitution.[2][1]

Synthesis of 4,4-Disubstituted Piperidines

This is the more accessible isomer, often derived from commercially available 4-piperidones.[2]

  • Gem-Difluorination: Treatment of N-protected-4-piperidone with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] This is a standard route to modulate pKa.

  • Gem-Dimethylation: Direct alkylation is difficult. Preferred routes include:

    • Grignard Addition/Deoxygenation: Addition of MeMgBr to N-benzyl-4-piperidone followed by dehydration and hydrogenation.[1]

    • De Novo Synthesis: Cyclization of 3,3-dimethylpentane-1,5-derivatives (e.g., from 3,3-dimethylglutaric anhydride).

Synthesis of 3,3-Disubstituted Piperidines

This regioisomer is challenging because the C3 position is adjacent to the nitrogen (alpha-position) and the C4 methylene.[2]

  • Alpha-Lithiation: Requires strong bases (s-BuLi) and directing groups (N-Boc or N-Amidine).[1] The challenge is controlling mono- vs. di-alkylation and avoiding elimination.

  • Hydrogenation of Pyridines: Reduction of 3,3-disubstituted pyridinium salts. While effective, this often requires high pressure and specific catalysts (Rh/C or PtO2).[2][1]

  • Vinylogous Mannich Reaction: A modern approach using silyl enol ethers to build the ring with the quaternary center already in place.[2]

SynthesisRoutes Start Target Scaffold RouteA Route A: 4,4-Disubstitution (From 4-Piperidone) Start->RouteA RouteB Route B: 3,3-Disubstitution (De Novo or Alpha-Funct) Start->RouteB StepA1 Fluorination (DAST) -> gem-Difluoro RouteA->StepA1 StepA2 Grignard + Reduction -> gem-Dimethyl RouteA->StepA2 StepB1 Alpha-Lithiation (s-BuLi / TMEDA) RouteB->StepB1 StepB2 Pyridine Hydrogenation (High Pressure) RouteB->StepB2

Figure 2: Divergent synthetic pathways for accessing regioisomeric quaternary piperidines.

Comparative Data: Physicochemical Impact[1][2]

The following table illustrates how gem-disubstitution alters the physicochemical profile of a standard piperidine core (simulated data based on matched molecular pair analysis).

PropertyUnsubstituted Piperidine4,4-Dimethyl Piperidine4,4-Difluoro PiperidineMedicinal Chemistry Impact
LogP ~0.8~1.5~1.1Dimethyl increases lipophilicity; Difluoro is lipophilicity neutral/slight increase.[1]
pKa (Conj. Acid) ~11.0~11.0~8.5 - 9.0Critical: Difluorine lowers basicity, reducing hERG risk and improving permeability.[1]
Metabolic Stability Low (C4 oxidation)HighHighBoth block the primary site of P450 metabolism.[2]
Conformation Chair flip (flexible)Biased ChairBiased ChairRigidification improves target selectivity.[2][1]

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

Context: This protocol describes the conversion of a ketone to a gem-difluoro moiety. This is a high-risk reaction due to the use of DAST (shock sensitive, generates HF).[2] Safety: Perform in a fume hood. Use plasticware for workup (HF etches glass).[2][1] Wear face shield and double gloves.

Materials
  • N-Boc-4-piperidone (1.0 equiv)[1]

  • DAST (Diethylaminosulfur trifluoride) (2.5 equiv)[2][1]

  • Dichloromethane (Anhydrous)[2][1]

  • Saturated NaHCO

    
     solution
    
Methodology
  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-4-piperidone (5.0 g, 25 mmol) and dissolve in anhydrous CH

    
    Cl
    
    
    
    (50 mL) under nitrogen atmosphere.
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. ( Critical: DAST decomposes violently at high temperatures; addition must be cold.)[2][1]

  • Addition: Add DAST (6.6 mL, 50 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -60 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight (12-16 hours). The solution will turn from yellow to orange/brown.

  • Quench (Hazardous): Cool the mixture back to 0 °C. Carefully pour the reaction mixture slowly into a beaker containing saturated NaHCO

    
     (100 mL) and crushed ice. Caution:  Vigorous evolution of CO
    
    
    
    and HF neutralization occurs.
  • Extraction: Separate the organic layer. Extract the aqueous layer with CH

    
    Cl
    
    
    
    (2 x 50 mL).[2][1]
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid/oil.[2]
    

Validation Criteria:

  • 
    F NMR:  Characteristic singlet/triplet around -90 to -100 ppm (depending on reference).
    
  • Absence of Carbonyl: IR spectrum should show loss of C=O stretch (~1715 cm

    
    ).[1]
    

Case Study: HDM2-p53 Inhibitors

Challenge: The p53-HDM2 protein-protein interaction is a major oncology target.[1] Early inhibitors based on piperidine scaffolds suffered from rapid metabolic clearance and poor binding due to entropic penalties.

Solution: Researchers utilized a 3,3-disubstituted piperidine scaffold.[1][3][4]

  • Design: A 3,3-disubstituted core was synthesized to position a trifluoromethylphenyl group into the deep Trp23 pocket of HDM2.[2]

  • Outcome: The gem-disubstitution locked the piperidine into a specific chair conformation that perfectly aligned the hydrophobic substituent with the Trp23 pocket.[2]

  • Result: This modification, combined with bioisosteric replacement (thiophene for phenyl), led to compounds with nanomolar potency and significant tumor regression in xenograft models.[2][1] The quaternary center provided both the necessary vector orientation and metabolic protection.[2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2][1]

  • Talele, T. T. (2018).[2][1][5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2][1][5]

  • Lal, G. S., et al. (1999).[2][1][6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1][6] Journal of Organic Chemistry. [Link][2][1]

  • Zhao, Y., et al. (2015).[2][1] Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.[2][1] ACS Medicinal Chemistry Letters. [Link][2][1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][1] The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-spiro-cyclopropane.[1] Journal of the Chemical Society, Transactions. [Link][2]

Sources

Foundational

In-Depth Technical Guide: Synthesis of tert-Butyl (4-ethylpiperidin-4-yl)carbamate

Executive Summary tert-Butyl (4-ethylpiperidin-4-yl)carbamate (CAS: 440101-15-5) is a critical 4,4-disubstituted piperidine scaffold used extensively in medicinal chemistry. It serves as a "privileged structure" for desi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (4-ethylpiperidin-4-yl)carbamate (CAS: 440101-15-5) is a critical 4,4-disubstituted piperidine scaffold used extensively in medicinal chemistry. It serves as a "privileged structure" for designing ligands targeting G-protein coupled receptors (GPCRs), particularly opioid and chemokine receptors (CCR5), as well as Janus kinase (JAK) inhibitors.

The steric bulk and conformational rigidity introduced by the quaternary carbon at the 4-position prevent metabolic oxidation at this site and lock the piperidine ring into specific conformations, enhancing ligand-target binding affinity.

This guide details the Curtius Rearrangement Strategy , the industry-standard method for synthesizing this quaternary amine. Unlike the Ritter reaction, which requires harsh acidic conditions, the Curtius route offers mild conditions, high functional group tolerance, and direct installation of the Boc protecting group.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule back to commercially available precursors. The strategic disconnection occurs at the carbamate nitrogen and the C4-quaternary center.

Retrosynthesis Target Target: tert-Butyl (4-ethylpiperidin-4-yl)carbamate Intermediate1 Intermediate 1: tert-Butyl (1-benzyl-4-ethylpiperidin-4-yl)carbamate Target->Intermediate1 Deprotection (H2/Pd) Intermediate2 Intermediate 2: 1-Benzyl-4-ethylpiperidine-4-carboxylic acid Intermediate1->Intermediate2 Curtius Rearrangement Intermediate3 Intermediate 3: Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate Intermediate2->Intermediate3 Hydrolysis Start Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate (Ethyl 1-benzylisonipecotate) Intermediate3->Start Alkylation (LDA, EtI)

Figure 1: Retrosynthetic logic flow from target to the commercially available isonipecotate derivative.

Detailed Synthetic Protocol

Phase 1: Construction of the Quaternary Center

The most challenging step is establishing the quaternary center at C4. Alkylation of the isonipecotate ester enolate is highly effective.

Step 1: Alkylation of Ethyl 1-benzylpiperidine-4-carboxylate

Objective: Install the ethyl group at the 4-position. Reaction Type: Enolate Alkylation.

  • Reagents: Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Conditions: -78°C to Room Temperature (RT).

Protocol:

  • Enolate Formation: Charge a flame-dried flask with anhydrous THF under nitrogen. Add LDA (1.1 equiv, 2.0 M in THF) and cool to -78°C.

  • Addition: Dropwise add a solution of Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) in THF. Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

  • Completion: Allow the mixture to warm slowly to RT over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate.

Phase 2: Functional Group Transformation

We must convert the ester to an amine. The Curtius rearrangement is superior here as it converts the acid directly to the protected amine.

Step 2: Hydrolysis of the Ester

Objective: Reveal the carboxylic acid for the rearrangement.

  • Reagents: NaOH (aq), Ethanol (EtOH).

  • Conditions: Reflux, 12 hours.

Protocol:

  • Dissolve the alkylated ester from Step 1 in EtOH.

  • Add 6M NaOH (5.0 equiv).

  • Reflux overnight.

  • Concentrate to remove EtOH. Acidify the aqueous residue with HCl to pH 4-5 to precipitate the amino acid (as the zwitterion or HCl salt).

  • Filter and dry to obtain 1-Benzyl-4-ethylpiperidine-4-carboxylic acid.

Step 3: Curtius Rearrangement

Objective: Convert the carboxylic acid to the N-Boc amine. Mechanism: Acid → Acyl Azide → Isocyanate → Carbamate.

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH).

  • Solvent: Toluene / t-BuOH (1:1).

  • Conditions: Reflux (80-90°C).

Protocol:

  • Suspend 1-Benzyl-4-ethylpiperidine-4-carboxylic acid (1.0 equiv) in dry Toluene/t-BuOH.

  • Add TEA (1.5 equiv) and stir for 10 minutes.

  • Add DPPA (1.1 equiv) dropwise at RT.

  • Rearrangement: Heat the mixture to reflux. Evolution of N₂ gas indicates the formation of the isocyanate.

  • Trapping: Continue reflux for 4–6 hours. The tert-butanol traps the isocyanate intermediate to form the Boc-carbamate.

  • Workup: Cool, dilute with EtOAc, wash with 5% NaHCO₃ and brine.

  • Purification: Silica gel chromatography yields tert-Butyl (1-benzyl-4-ethylpiperidin-4-yl)carbamate.

Phase 3: Final Deprotection
Step 4: Hydrogenolysis

Objective: Remove the benzyl protecting group to yield the final secondary amine.

  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (10% Pd/C).

  • Solvent: Methanol (MeOH).[4][5]

  • Conditions: 1 atm H₂ (balloon) or 50 psi (Parr shaker), RT.

Protocol:

  • Dissolve the intermediate from Step 3 in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Concentration: Evaporate the solvent to yield the target tert-Butyl (4-ethylpiperidin-4-yl)carbamate.

Reaction Workflow Diagram

SynthesisWorkflow Start Ethyl 1-benzyl- isonipecotate Step1 Alkylation (LDA, EtI) Start->Step1 Inter1 4-Ethyl Ester Step1->Inter1 Step2 Hydrolysis (NaOH) Inter1->Step2 Inter2 4-Ethyl Acid Step2->Inter2 Step3 Curtius Rearr. (DPPA, tBuOH) Inter2->Step3 Inter3 N-Benzyl Boc-Amine Step3->Inter3 Step4 Hydrogenolysis (H2, Pd/C) Inter3->Step4 Final Target: tert-Butyl (4-ethyl- piperidin-4-yl)carbamate Step4->Final

Figure 2: Step-by-step reaction workflow from starting material to final product.

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey Observation
1 AlkylationLDA, EtI, THF85-92%Maintain -78°C to avoid di-alkylation.
2 HydrolysisNaOH, EtOH95%Quantitative conversion; product precipitates at pH 5.
3 Curtius RearrangementDPPA, TEA, t-BuOH70-80%Vigorous N₂ evolution; ensure adequate venting.
4 HydrogenolysisH₂, Pd/C, MeOH90-95%Clean reaction; filtration removes all impurities.

Analytical Characterization (Expected)

To validate the synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H): Boc group (strong singlet).

    • δ 0.85 (t, 3H): Terminal methyl of the 4-ethyl group.

    • δ 1.60 (q, 2H): Methylene of the 4-ethyl group.

    • δ 2.80-3.00 (m, 4H): Piperidine ring protons (alpha to Nitrogen).

    • Absence of δ 7.20-7.40: Confirms removal of the Benzyl group (after Step 4).

Safety & Handling

  • DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive. Store in a refrigerator. Work in a fume hood. Avoid contact with acid to prevent hydrazoic acid formation.

  • LDA (Lithium Diisopropylamide): Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

  • Hydrogenation: H₂ gas is flammable. Ensure the reaction vessel is properly grounded to prevent static discharge ignition of the methanol solvent.

References

  • Synthesis of 4-Substituted-4-aminopiperidines via Curtius Rearrangement Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

  • Bucherer-Bergs vs Curtius Strategy Title: A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine.[5] Source: Organic Syntheses, 2004. URL:[Link]

  • Title: Method for preparing 4-Boc-aminopiperidine (Patent CN107805218B).
  • General Alkylation of Isonipecotate Derivatives Title: Ethyl 1-benzylpiperidine-4-carboxylate Properties and Synthesis. Source: PubChem Compound Summary. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-amino-4-ethylpiperidine from Boc-protected precursor

Application Note: Scalable Synthesis and Isolation of 4-Amino-4-Ethylpiperidine Dihydrochloride Executive Summary & Scientific Context The gem-disubstituted piperidine scaffold—specifically 4-amino-4-ethylpiperidine —is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Isolation of 4-Amino-4-Ethylpiperidine Dihydrochloride

Executive Summary & Scientific Context

The gem-disubstituted piperidine scaffold—specifically 4-amino-4-ethylpiperidine —is a high-value pharmacophore in modern drug discovery.[1] It serves as a conformationally restricted diamine linker, often utilized to break molecular planarity (increasing


 character) and improve the metabolic stability of drug candidates compared to their 4-monosubstituted counterparts.[1]

This Application Note details the robust synthesis of 4-amino-4-ethylpiperidine (as its stable dihydrochloride salt) from its commercially available or synthesized precursor, tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate .[1]

Key Technical Challenges Addressed:

  • Amphiphilicity: The free base is highly polar and water-soluble, rendering standard aqueous extraction protocols inefficient (low recovery).[1]

  • Salt Stoichiometry: Ensuring complete conversion to the dihydrochloride form for long-term stability.[1]

  • Scalability: Moving from milligram-scale medicinal chemistry to gram-scale process readiness.[1]

Chemical Strategy & Mechanism

The transformation relies on the acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3][4] While Trifluoroacetic acid (TFA) is common in discovery chemistry, this protocol prioritizes HCl in 1,4-Dioxane .[1]

Why HCl/Dioxane?

  • Direct Precipitation: The product precipitates as a high-purity dihydrochloride salt, eliminating the need for aqueous workup or column chromatography.[1]

  • Removal of Volatiles: Unlike TFA salts, which are hygroscopic and often retain excess acid, HCl salts are easier to dry and handle.[1]

  • Atom Economy: Avoids the generation of trifluoroacetate counter-ions, which can complicate downstream biological assays or coupling reactions.[1]

Reaction Scheme

G Start Precursor (N-Boc-4-amino-4-ethylpiperidine) Inter Intermediate (Protonated Carbamate) Start->Inter Protonation Reagent 4M HCl / Dioxane (Excess) Reagent->Inter Product Product (4-Amino-4-ethylpiperidine . 2HCl) Inter->Product Elimination Byproducts Byproducts (CO2 + Isobutylene) Inter->Byproducts

Figure 1: Mechanistic flow of the acid-mediated deprotection.[1] The reaction is driven by the irreversible loss of CO₂ and isobutylene gas.[1]

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
Precursor tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate (>97%)Starting Material
Acid Source 4.0 M HCl in 1,4-Dioxane (Anhydrous)Deprotection Agent
Solvent 1,4-Dioxane or Methanol (HPLC Grade)Reaction Medium
Wash Solvent Diethyl Ether (Et₂O) or MTBEPurification
Method A: Isolation of Dihydrochloride Salt (Recommended)

Best for storage, stability, and use in subsequent amide couplings.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate in a minimal amount of 1,4-dioxane (approx. 2 mL per gram of substrate).

    • Note: If the precursor is not fully soluble, add a small amount of MeOH (up to 10% v/v).[1]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 10.0 equiv of 4.0 M HCl in 1,4-Dioxane.[1]

    • Caution: Gas evolution (isobutylene/CO₂) will occur.[1] Ensure the system is vented through a needle or bubbler.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS.[1] The disappearance of the Boc-precursor (

      
      ) and appearance of the product mass (
      
      
      
      ) indicates completion.[1]
  • Precipitation: As the reaction proceeds, a white precipitate (the dihydrochloride salt) should form.[1]

    • Troubleshooting: If no precipitate forms (gumming), add anhydrous Diethyl Ether (Et₂O) dropwise until turbidity persists, then stir vigorously.[1]

  • Isolation: Filter the solid under vacuum (sintered glass funnel).

  • Washing: Wash the filter cake generously with Et₂O (

    
     volumes) to remove excess HCl and dioxane.[1]
    
  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Yield: Typically >90%.[1][5][6]

    • Appearance: White, hygroscopic crystalline solid.[1]

Method B: Isolation of Free Base (Specialized)

Only use if the free amine is required immediately for a reaction sensitive to acid salts.[1]

  • Deprotection: Follow Steps 1–3 in Method A.

  • Concentration: Remove volatiles under reduced pressure to obtain the crude HCl salt.

  • Neutralization (Resin Method - Preferred):

    • Dissolve the residue in MeOH.[1]

    • Add Amberlyst A-21 (weakly basic resin) or carbonate-supported resin until the pH of the supernatant is ~9–10.[1]

    • Stir for 30 minutes, filter off the resin, and concentrate the filtrate.

  • Neutralization (Liquid-Liquid Extraction - Difficult):

    • Warning: The product is highly water-soluble.[1]

    • Dissolve salt in minimal water (pH < 2).[1]

    • Basify to pH > 12 using 50% NaOH (aq).[1]

    • Extract exhaustively (

      
      ) with Chloroform:Isopropanol (3:1) . DCM alone is often insufficient.[1]
      
    • Dry organics over Na₂SO₄ and concentrate.[1]

Workflow Decision Logic

Use the following logic map to determine the appropriate workup for your specific application.

Workup Start Reaction Complete (Boc Removed) Decision What is the next step? Start->Decision PathA Storage / Shelf Stability OR Standard Amide Coupling Decision->PathA Routine PathB Base-Sensitive Reaction OR Nucleophilic Substitution Decision->PathB Specific MethodA METHOD A: Isolate as .2HCl Salt (Filtration + Ether Wash) PathA->MethodA MethodB METHOD B: Isolate as Free Base (Resin Neutralization) PathB->MethodB

Figure 2: Decision matrix for downstream processing of the deprotected diamine.

Analytical Validation

TechniqueExpected Signal (Dihydrochloride Salt)Interpretation
¹H NMR (D₂O)

3.40–3.20 (m, 4H)
Piperidine ring protons (

to N)

2.10–1.90 (m, 4H)
Piperidine ring protons (

to N)

1.85 (q, 2H)
Ethyl group (-CH₂-)

1.05 (t, 3H)
Ethyl group (-CH₃)
LC-MS (ESI+)

129.1

Parent mass of free base
Appearance White crystalline solidHigh purity

Note: In D₂O, the ammonium protons (


 and 

) exchange and are not visible.[1]

Troubleshooting & Expert Tips

  • "The Gumming Issue":

    • Problem: Upon adding Et₂O, the product oils out as a sticky gum instead of a powder.[1]

    • Solution: This indicates trapped solvent.[1] Decant the supernatant, add fresh Et₂O, and scratch the flask walls with a glass spatula while sonicating.[1] This induces nucleation.[1]

  • Hygroscopicity:

    • The dihydrochloride salt is extremely hygroscopic.[1] Weighing must be done quickly. Store under argon or nitrogen in a desiccator. If the salt becomes wet, it can be recrystallized from hot MeOH/Et₂O.[1]

  • Incomplete Reaction:

    • Steric hindrance at the quaternary center (C4) generally does not affect the N1-Boc removal.[1] However, if using a Bis-Boc precursor (N1 and N4 protected), the reaction time must be extended to 12 hours, and 20 equivalents of HCl are recommended.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Boc cleavage mechanisms).

  • Beak, P., & Lee, W. K. (1990).[1]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-protected Piperidines. Journal of Organic Chemistry. 
    
  • Org. Synth. 2004, 81, 188. Preparation of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid (Demonstrates handling of gem-disubstituted piperidine precursors).[1]

  • BenchChem Protocols. Protocol for N-Deprotection of Boc-aminopiperidines using HCl/Dioxane. [1]

  • World Intellectual Property Organization. (2004).[1] Patent WO20040171837A1: Method for preparing 4-amino-4-phenylpiperidines.[1] (Analogous chemistry for gem-disubstituted scaffolds).

Sources

Application

Application Notes and Protocols for N-Alkylation Reactions Using tert-Butyl (4-ethylpiperidin-4-yl)carbamate

Introduction: The Strategic Importance of N-Alkylated Piperidines in Drug Discovery The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets with high affinity and specificity.[1] N-alkylation of the piperidine nitrogen is a critical transformation that allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability.[2][3] These modifications are pivotal in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of tert-Butyl (4-ethylpiperidin-4-yl)carbamate, a valuable building block in pharmaceutical synthesis. The presence of the Boc-protecting group on the exocyclic amine and an ethyl group at the C4 position offers a unique starting point for the synthesis of complex molecules. We will explore two robust and widely applicable methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. The choice between these methods is dictated by the nature of the desired alkyl group, the desired reaction conditions, and the potential for side reactions.[4]

Understanding the Substrate: tert-Butyl (4-ethylpiperidin-4-yl)carbamate

tert-Butyl (4-ethylpiperidin-4-yl)carbamate is a bifunctional molecule featuring a secondary amine within the piperidine ring and a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] The secondary amine of the piperidine ring is the focal point for the N-alkylation reactions discussed herein.

Key Structural Features and Reactivity:

  • Nucleophilic Secondary Amine: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbon centers.

  • Steric Hindrance: The ethyl group at the C4-position does not significantly hinder access to the piperidine nitrogen, making it amenable to a wide range of alkylating agents.

  • Boc-Protected Amine: The Boc group is stable to the basic and reductive conditions typically employed for N-alkylation, ensuring its integrity throughout the transformation.[1]

Method Selection: A Logic-Driven Approach

The selection of an appropriate N-alkylation strategy is paramount for a successful synthetic outcome. The decision between direct alkylation and reductive amination is guided by several factors, as illustrated in the decision tree below.

MethodSelection Decision Tree for N-Alkylation Method Selection Start Desired Alkyl Group? AlkylHalide Simple Primary or Secondary Alkyl Halide Available? Start->AlkylHalide From Alkyl Halide Carbonyl Aldehyde or Ketone Precursor Available? Start->Carbonyl From Carbonyl AlkylHalide->Carbonyl No DirectAlkylation Protocol 1: Direct N-Alkylation AlkylHalide->DirectAlkylation Yes ReductiveAmination Protocol 2: Reductive Amination Carbonyl->ReductiveAmination Yes ConsiderAlternative Consider Alternative Synthetic Routes Carbonyl->ConsiderAlternative No

Caption: A decision tree to guide the selection of the appropriate N-alkylation method.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method for forming C-N bonds.[4] The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.[5][6]

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of the reaction is influenced by the nature of the alkyl halide (I > Br > Cl), the solvent, and the base.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus accelerating the SN2 reaction.[6]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used to scavenge the acid produced during the reaction.[7] The use of a base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]

  • Temperature: The reaction is often performed at room temperature, but gentle heating may be required for less reactive alkyl halides.[5][6]

  • Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt, which can occur if the newly formed tertiary amine reacts with another molecule of the alkyl halide.[8] To minimize this, the alkyl halide can be added slowly to the reaction mixture to maintain a low concentration.[5]

Detailed Experimental Protocol: Direct N-Alkylation

Materials:

  • tert-Butyl (4-ethylpiperidin-4-yl)carbamate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of tert-butyl (4-ethylpiperidin-4-yl)carbamate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add the alkyl halide (1.1 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-alkylated product.

DirectAlkylation_Workflow Workflow for Direct N-Alkylation Reactants 1. Reactants Mixing: - tert-Butyl (4-ethylpiperidin-4-yl)carbamate - Alkyl Halide - K2CO3 - Anhydrous MeCN Reaction 2. Reaction: - Stir at RT - 12-24h Reactants->Reaction Workup 3. Work-up: - Filtration - Aqueous Wash (NaHCO3, Brine) - Drying (Na2SO4) Reaction->Workup Purification 4. Purification: - Silica Gel Column Chromatography Workup->Purification Product Pure N-Alkylated Product Purification->Product ReductiveAmination_Workflow Workflow for N-Alkylation via Reductive Amination Reactants 1. Reactants Mixing: - tert-Butyl (4-ethylpiperidin-4-yl)carbamate - Aldehyde or Ketone - Anhydrous DCM Reduction 2. Reduction: - Add NaBH(OAc)3 - Stir at RT - 4-16h Reactants->Reduction Workup 3. Work-up: - Quench with NaHCO3 - Extraction with DCM - Brine Wash, Drying Reduction->Workup Purification 4. Purification: - Silica Gel Column Chromatography Workup->Purification Product Pure N-Alkylated Product Purification->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Purification of tert-Butyl (4-ethylpiperidin-4-yl)carbamate

Welcome to the technical support center for the purification of tert-Butyl (4-ethylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl (4-ethylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this valuable synthetic intermediate. Drawing from extensive field experience, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the purification of tert-Butyl (4-ethylpiperidin-4-yl)carbamate.

Q1: My purified product is an oil or a waxy solid, making it difficult to handle and dry. How can I induce crystallization?

This is a common issue with Boc-protected amines, which can be prone to forming oils or low-melting solids.[1] Several factors can contribute to this, including residual solvents and minor impurities that inhibit the formation of a crystal lattice.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 30-40°C).

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oily product with a non-polar solvent in which the desired compound is poorly soluble, such as hexanes, pentane, or diethyl ether.[1] This process can wash away soluble impurities and encourage the product to precipitate as a solid.

    • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Allow the mixture to stand, ideally at a reduced temperature, to promote crystal growth.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil or a supersaturated solution can initiate crystallization.[2]

Q2: I'm observing significant peak tailing during silica gel column chromatography. What's the cause and how can I resolve it?

Peak tailing is a frequent challenge when purifying basic compounds like piperidine derivatives on silica gel.[3] The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and reduced separation efficiency.

  • Scientific Explanation: The lone pair of electrons on the piperidine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong interaction slows the elution of the compound and causes the characteristic tailing.

  • Solutions:

    • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.[3][4] Typically, a concentration of 0.5-2% (v/v) TEA is sufficient to neutralize the acidic sites on the silica gel, thereby preventing strong interactions with your basic compound and improving peak shape.

    • Use of Deactivated Silica: Consider using a deactivated silica gel, which has been treated to reduce the number of acidic silanol groups.

    • Alternative Stationary Phases: If tailing persists, switching to a different stationary phase, such as alumina (basic or neutral), may be beneficial.

Q3: My final product has a yellow tint, even after column chromatography. What are the likely impurities and how can I remove them?

A yellow discoloration often indicates the presence of oxidation products or residual reagents from the synthesis.[4] Piperidine derivatives can be susceptible to air oxidation over time.

  • Potential Impurities:

    • Oxidized byproducts.

    • Residual coupling reagents or their byproducts if the synthesis involved such steps.

    • Nitrated species if nitric acid was used in a prior step or for cleaning glassware.

  • Purification Strategies:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent and add a small amount of activated carbon. Stir the mixture for a short period (e.g., 15-30 minutes), then filter it through a pad of celite. The activated carbon can effectively adsorb colored impurities.

    • Recrystallization: Recrystallization is a powerful technique for removing small amounts of impurities and can often yield a colorless, crystalline product.[4] (See Protocol 2 for a detailed procedure).

    • Acid-Base Extraction: An acid-base extraction can be effective for separating the basic piperidine derivative from neutral or acidic impurities.[3] Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution to protonate the piperidine nitrogen, moving it to the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.

Q4: I am seeing an extra peak in my HPLC or LC-MS analysis of the purified compound. What could be the cause?

The appearance of multiple peaks for a seemingly pure piperidine derivative can be due to several factors.[5]

  • Possible Causes:

    • On-Column Ionization or Isomerization: The acidic or basic nature of the mobile phase or stationary phase can sometimes lead to on-column reactions or the separation of rotamers.

    • Residual Starting Material or Byproducts: Incomplete reaction or side reactions during the Boc protection step can lead to impurities with similar structures.

    • Di-Boc Protected Species: It's possible to have a small amount of the di-Boc protected species if there are other nucleophilic sites in the molecule.

  • Troubleshooting:

    • Vary HPLC Conditions: Adjust the mobile phase pH with additives like trifluoroacetic acid (TFA) or formic acid to ensure complete protonation of the amine and a single analyte species.[5]

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to help identify the molecular formula of the impurity.

    • NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra for the presence of unexpected signals that could correspond to impurities.

In-Depth Purification Protocols

Below are detailed, step-by-step protocols for the most common and effective purification techniques for tert-Butyl (4-ethylpiperidin-4-yl)carbamate.

Protocol 1: Flash Column Chromatography

This is the most common method for purifying moderately polar organic compounds.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis & Eluent Selection Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load Crude Product Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Solvent_Select 1. Solvent Selection Dissolve 2. Dissolve Crude Product in Hot Solvent Solvent_Select->Dissolve Hot_Filter 3. Hot Filtration (if needed) Dissolve->Hot_Filter Cool 4. Cool to Induce Crystallization Hot_Filter->Cool Isolate 5. Isolate Crystals by Filtration Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry the Crystals Wash->Dry G Crude Crude Product Is_Solid Is the product a solid? Crude->Is_Solid Major_Imp Are there major impurities? Is_Solid->Major_Imp Yes Column Flash Column Chromatography Is_Solid->Column No (Oil) Major_Imp->Column Basic/Polar Impurities Acid_Base Acid-Base Extraction Major_Imp->Acid_Base Neutral/Acidic Impurities Minor_Imp Are there minor impurities? Recryst Recrystallization Minor_Imp->Recryst Yes Final Pure Product Minor_Imp->Final No Column->Minor_Imp Recryst->Final Acid_Base->Minor_Imp

Sources

Optimization

Technical Support Center: Advanced Strategies for C4-Functionalization of Piperidine Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of overcoming steric hindrance at the C4 position of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize the C4 position is critical for modulating the pharmacological properties of drug candidates. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower your synthetic strategies.

Section 1: Navigating Steric Hindrance in Grignard Reactions with 4-Piperidones

The addition of organometallic reagents, such as Grignard reagents, to 4-piperidones is a fundamental method for creating quaternary centers at the C4 position. However, steric congestion around the carbonyl group often leads to frustratingly low yields and a host of side reactions.[1]

Troubleshooting Guide: Low Yields in Grignard Addition to 4-Piperidones

Question: My Grignard reaction with an N-protected 4-piperidone is giving me a low yield of the desired tertiary alcohol. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this reaction are a classic problem stemming from the steric environment of the 4-piperidone. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

1. Causality of Low Yields:

  • Steric Hindrance: The primary culprit is often the steric bulk of both the N-protecting group on the piperidone and the Grignard reagent itself.[1] This bulkiness impedes the nucleophilic attack of the Grignard reagent on the carbonyl carbon.

  • Enolization: Grignard reagents are not only nucleophiles but also strong bases. If the nucleophilic attack is sterically hindered, the Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the formation of an enolate.[1][2] Upon aqueous workup, this enolate is protonated, regenerating the starting material.

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[3] This is more prevalent with bulky Grignard reagents.

  • Incomplete Grignard Reagent Formation: The quality of your Grignard reagent is paramount. Incomplete formation due to impure magnesium or non-anhydrous conditions will naturally lead to lower yields.[2]

2. Strategic Solutions and Protocols:

To systematically address these issues, consider the following experimental modifications:

StrategyRationale
Optimize N-Protecting Group A bulky N-protecting group like tert-Butoxycarbonyl (Boc) can exacerbate steric hindrance. Consider switching to a smaller protecting group like a benzyl (Bn) or methyl group if compatible with your overall synthetic route.
Control Reaction Temperature Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions like enolization and reduction.[1] At lower temperatures, the kinetic pathway of nucleophilic addition is favored over the thermodynamic pathways of deprotonation and reduction.
Slow Reagent Addition Add the Grignard reagent dropwise to the cooled solution of the 4-piperidone. This maintains a low concentration of the Grignard reagent in the reaction mixture, further disfavoring side reactions.
Use of Additives The addition of cerium(III) chloride (CeCl₃) can be highly beneficial. This transmetalation reaction generates a more nucleophilic and less basic organocerium reagent (Luche reaction), which significantly suppresses enolization and reduction.
Grignard Reagent Titration Always titrate your freshly prepared Grignard reagent to determine its exact concentration. This ensures you are using the correct stoichiometry and not an excess that would promote side reactions.

Experimental Protocol: Cerium-Mediated Grignard Addition to N-Boc-4-piperidone

  • Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at 140-150 °C for at least 4 hours. Store the anhydrous CeCl₃ in a desiccator.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF.

  • Organocerium Reagent Formation: Cool the suspension to -78 °C and add the Grignard reagent (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Addition of 4-Piperidone: To this freshly prepared organocerium reagent, add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Site-Selective C-H Functionalization at the C4 Position

Directly converting a C-H bond at the C4 position into a C-C or C-heteroatom bond is a highly atom-economical and elegant strategy. However, the inherent electronic properties of the piperidine ring often favor functionalization at the C2 position.[4][5] Overcoming this intrinsic reactivity requires clever use of directing groups and catalysts.

FAQ: Achieving C4 Selectivity in Palladium-Catalyzed C-H Arylation

Question: I am attempting a palladium-catalyzed C-H arylation of my piperidine derivative, but I am getting a mixture of C2 and C4-arylated products, with C2 being the major isomer. How can I enhance the selectivity for the C4 position?

Answer:

This is a common challenge in the C-H functionalization of saturated N-heterocycles. The C2 position is electronically activated and often sterically accessible, making it the kinetically favored site for many transition metal-catalyzed reactions.[4][5] To achieve C4 selectivity, you need to override these inherent preferences.

1. The Role of Directing Groups:

The most effective strategy is to employ a directing group that positions the palladium catalyst in proximity to the C4-H bonds. An 8-aminoquinoline-based amide directing group attached at the C3 position has been shown to be effective for promoting C4-arylation.[6][7]

dot

C4_Directing_Group cluster_piperidine Piperidine Substrate cluster_catalyst Catalytic Cycle Piperidine Piperidine Ring C3_DG C3-Directing Group (e.g., 8-aminoquinoline amide) Piperidine->C3_DG attached at C3 C4_H C4-H bond Piperidine->C4_H C2_H C2-H bond Piperidine->C2_H Coordination Coordination to Directing Group C3_DG->Coordination Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Coordination C4_Activation C-H Activation at C4 Coordination->C4_Activation Favored Pathway C2_Activation C-H Activation at C2 Coordination->C2_Activation Disfavored Pathway C4_Activation->C4_H targets C2_Activation->C2_H competes for

Caption: Directed C-H Activation at C4.

2. Mechanistic Considerations for Selectivity:

  • Chelation Control: The directing group forms a stable five- or six-membered palladacycle intermediate, which positions the catalyst for C-H activation. The geometry of this intermediate dictates the regioselectivity.

  • Steric Shielding: A bulky N-protecting group can sterically hinder the C2 position, further favoring C-H activation at the more accessible C4 position.[4]

  • Ligand Effects: The choice of ligand on the palladium catalyst can influence both reactivity and selectivity. Electron-donating ligands can increase the electron density on the metal center, potentially facilitating the C-H activation step.

3. Troubleshooting and Optimization:

ParameterRecommendation
Directing Group If you are not using a directing group, this is the first and most critical change to make. For C4-arylation, a C3-amide with a coordinating moiety like 8-aminoquinoline is a good starting point.[6][8]
Catalyst System Palladium(II) acetate (Pd(OAc)₂) is a common precursor. Experiment with different ligands, such as phosphine ligands (e.g., P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands, to modulate the steric and electronic properties of the catalyst.
Solvent The polarity and coordinating ability of the solvent can impact the stability of the catalytic species and intermediates. Screen solvents like toluene, 1,4-dioxane, and tert-amyl alcohol.
Base The base is crucial for the C-H activation step. Weakly coordinating bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.
Temperature Higher temperatures are typically required for C-H activation, but excessively high temperatures can lead to catalyst decomposition or reduced selectivity. An initial screening around 100-120 °C is recommended.

4. Directing Group Removal:

A significant consideration is the eventual removal of the directing group. This can sometimes be challenging. It is crucial to choose a directing group that can be cleaved under conditions that do not affect the rest of your molecule. For example, some 8-aminoquinoline amides can be removed under acidic or oxidative conditions.

Section 3: Modern Approaches to C4-Alkylation

While classical methods have their place, recent advancements in photoredox and organocatalysis have opened up new avenues for the C4-alkylation of piperidine precursors (often pyridines, which are then reduced).

FAQ: Regioselective C4-Alkylation via Photoredox Catalysis

Question: I am interested in using photoredox catalysis for the C4-alkylation of a pyridine derivative. What are the key principles and a reliable starting protocol?

Answer:

Photoredox catalysis offers a mild and efficient way to generate alkyl radicals that can then be used to functionalize pyridine rings with high regioselectivity for the C4 position.[9][10]

1. Underlying Principles:

The general strategy involves the formation of an N-activated pyridinium salt, which is more electron-deficient and thus more susceptible to radical addition.[9][11]

dot

Photoredox_C4_Alkylation PC Photocatalyst (e.g., Ir or Ru complex) PC_excited Excited Photocatalyst* PC->PC_excited Excitation Light Visible Light (Blue LEDs) Light->PC Alkyl_Radical Alkyl Radical (R•) PC_excited->Alkyl_Radical SET or HAT Alkyl_Precursor Alkyl Radical Precursor (e.g., R-X, R-COOH) Alkyl_Precursor->Alkyl_Radical Pyridinium N-Activated Pyridinium Salt Alkyl_Radical->Pyridinium C4 Addition Radical_Adduct Radical Adduct Pyridinium->Radical_Adduct C4_Alkylated C4-Alkylated Dihydropyridine Radical_Adduct->C4_Alkylated Reduction Oxidation Oxidation C4_Alkylated->Oxidation Final_Product C4-Alkylated Pyridine Oxidation->Final_Product Aromatization

Caption: General workflow for photoredox C4-alkylation.

2. Key Components and Their Roles:

  • N-Activation: Pyridine is first activated, for instance, by forming an N-amidopyridinium salt. This activation lowers the LUMO of the pyridine ring, making it more receptive to nucleophilic/radical attack.[9] This activation also directs the regioselectivity to the C4 position.

  • Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes a potent single-electron transfer (SET) agent.

  • Alkyl Radical Precursor: A wide range of precursors can be used to generate alkyl radicals, including alkyl bromides, carboxylic acids (via N-(acyloxy)phthalimides), and silanes.[9][10]

  • Reaction Mechanism: The excited photocatalyst typically interacts with the alkyl radical precursor to generate the alkyl radical. This radical then adds to the C4 position of the activated pyridinium salt. Subsequent steps lead to the final C4-alkylated pyridine product.

General Protocol for Photoredox C4-Alkylation with Alkyl Bromides:

  • Preparation of N-Amidopyridinium Salt: Synthesize the N-amidopyridinium salt from the corresponding pyridine following literature procedures.[9]

  • Reaction Setup: In a nitrogen-filled glovebox, combine the N-amidopyridinium salt (1.0 equivalent), the alkyl bromide (1.5-2.0 equivalents), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a suitable solvent (e.g., DMSO or DMF) in a reaction vial.

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with blue LEDs. Irradiate the mixture at room temperature with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Section 4: Alternative Strategies and Considerations

FAQ: When should I consider a Wittig or Horner-Wadsworth-Emmons (HWE) reaction for a sterically hindered 4-piperidone?

Answer:

The Wittig reaction and its HWE variant are powerful tools for converting ketones into alkenes. When dealing with a sterically hindered 4-piperidone, the choice between these two reactions can be critical.

  • Wittig Reaction: While effective for many ketones, the Wittig reaction can be slow and give poor yields with highly hindered ketones, especially when using stabilized ylides.[12][13] The bulky triphenylphosphine oxide byproduct can also complicate purification.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate esters, is often preferred for sterically hindered ketones.[13] The phosphonate carbanions are generally more nucleophilic and less sterically demanding than the corresponding Wittig ylides. Additionally, the water-soluble phosphate byproduct simplifies purification.

Decision Workflow:

dot

Wittig_vs_HWE Start Need to form an exocyclic double bond at C4 of a piperidone? Ketone_Hindrance Is the 4-piperidone sterically hindered? Start->Ketone_Hindrance Ylide_Type Are you using a stabilized ylide? Ketone_Hindrance->Ylide_Type No HWE_Preferred HWE reaction is generally preferred. Ketone_Hindrance->HWE_Preferred Yes Try_Wittig Wittig reaction may be suitable. Ylide_Type->Try_Wittig No (Unstabilized) Consider_HWE Consider the HWE reaction. Ylide_Type->Consider_HWE Yes (Stabilized) Low_Yield Low yield or no reaction? Try_Wittig->Low_Yield Low_Yield->Try_Wittig No (Optimize conditions) Switch_to_HWE Switch to HWE reaction. Low_Yield->Switch_to_HWE Yes

Caption: Decision guide for Wittig vs. HWE reaction.

References

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Ishikawa, H., et al. (2015). Efficient Organocatalytic Construction of C4-Alkyl Substituted Piperidines and Their Application to the Synthesis of (+)-α-Skytanthine. Chemistry – A European Journal, 21(42), 14758-63. [Link]

  • Chen, B., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(35), 15094-15099. [Link]

  • Davies, H. M. L., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 22(38), 13508-13512. [Link]

  • Davies, H. M. L., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 22(38), 13508-13512. [Link]

  • Engle, K. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9597–9615. [Link]

  • Chen, B., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(35), 15094-15099. [Link]

  • Engle, K. M., et al. (2022). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Angewandte Chemie International Edition, 61(12), e202116369. [Link]

  • Turner, N. J., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]

  • Hong, S., et al. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(25), 11370–11375. [Link]

  • Scilit. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved from [Link]

  • O'Brien, P. (2008). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 64(28), 6519-6541. [Link]

  • Semantic Scholar. (n.d.). Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2016). Bimetallic photoredox catalysis: a new opportunity in C–H functionalization. Science, 352(6287), 818-822. [Link]

  • Zhang, X., et al. (2022). Photoredox-catalysed regioselective synthesis of C-4-alkylated pyridines with N-(acyloxy)phthalimides. Organic & Biomolecular Chemistry, 20(9), 1969-1973. [Link]

  • Turner, N. J., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(30), 11576–11582. [Link]

  • Cardona, F., & Goti, A. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

  • Cardona, F., & Goti, A. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31929-31962. [Link]

  • Cardona, F., & Goti, A. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Markopoulos, G., et al. (2020). Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. Chemistry – A European Journal, 26(21), 4671-4676. [Link]

  • de Bruin, B., et al. (2021). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Fleet, G. W. J. (2012). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Synlett, 23(1), 15-38. [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Engle, K. M., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3897–3900. [Link]

  • Marzilli, L. G., et al. (2001). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 40(18), 4619-4631. [Link]

  • IUCr. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1621. [Link]

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Steric Factors on reaction with grignard reagent. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1621. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Houk, K. N., et al. (2022). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 55(15), 2085–2101. [Link]

Sources

Troubleshooting

separation of impurities from tert-Butyl (4-ethylpiperidin-4-yl)carbamate reaction mixtures

Welcome to the dedicated technical support guide for the purification of tert-Butyl (4-ethylpiperidin-4-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl (4-ethylpiperidin-4-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Challenge: Common Impurities

The successful purification of tert-Butyl (4-ethylpiperidin-4-yl)carbamate hinges on understanding the potential impurities generated during its synthesis. The most common synthetic route involves the reaction of 4-ethyl-4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction profile predictably leads to several classes of impurities that must be addressed.

G reaction Boc Protection Reaction (4-ethyl-4-aminopiperidine + Boc₂O) product Desired Product tert-Butyl (4-ethylpiperidin-4-yl)carbamate reaction->product Main Pathway sm Unreacted Starting Material 4-ethyl-4-aminopiperidine reaction->sm Incomplete Reaction reagent Excess Reagent & By-products Di-tert-butyl dicarbonate (Boc₂O) tert-Butanol reaction->reagent Stoichiometry side_reaction Side-Reaction Products e.g., Di-Boc Adduct reaction->side_reaction Minor Pathways solvent Process Impurities Residual Solvents & Water reaction->solvent Work-up & Environment

Caption: Sources of impurities in the synthesis reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Your crude product will likely contain a mixture of the desired product along with unreacted 4-ethyl-4-aminopiperidine, excess di-tert-butyl dicarbonate (Boc₂O), and its main by-product, tert-butanol.[3][4] The relative amounts will depend on your reaction conditions, stoichiometry, and conversion.

Q2: My purified product is a persistent oil or waxy solid and refuses to crystallize. What can I do?

A2: This is a common issue with Boc-protected amines, which can often be oils or low-melting solids.[5] The presence of even minor impurities can inhibit crystallization. We recommend purification by flash column chromatography followed by trituration with a cold, non-polar solvent like n-hexane or pentane. This process often washes away residual oils and encourages the product to solidify. If it remains an oil, ensure all solvent is removed under high vacuum, as residual solvent is a primary cause.[5]

Q3: How can I quickly check for the presence of unreacted starting amine or residual Boc₂O on a TLC plate?

A3:

  • Starting Amine (4-ethyl-4-aminopiperidine): This compound is significantly more polar than your product due to its two primary/secondary amine groups. It will appear as a spot with a much lower Rf value (closer to the baseline) on a silica TLC plate. It also stains strongly with ninhydrin.

  • Boc₂O: This reagent is non-polar and will have a very high Rf value, often running with the solvent front in typical ethyl acetate/hexane systems. It can be visualized by staining with a potassium permanganate solution.

Q4: Is acid-base extraction a good method to remove the unreacted 4-ethyl-4-aminopiperidine?

A4: While acid-base extraction is a powerful tool for separating amines from neutral compounds, it is not effective for separating the product from the starting material in this specific case. Both the desired product and the starting amine possess a basic piperidine nitrogen. Therefore, washing with aqueous acid would protonate and extract both compounds into the aqueous layer, leading to significant product loss.[6][7]

Section 3: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you resolve common purification challenges.

Issue 1: Poor Separation and Peak Tailing during Silica Gel Chromatography

Q: I'm running a silica gel column, but my product is coming off the column over many fractions with a "tailing" peak shape. The separation from other impurities is poor. What is causing this and how can I fix it?

A: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[6] The underlying cause is the interaction between the basic nitrogen atom of your product and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding leads to poor elution, resulting in broad, tailing peaks.

Solution: Neutralize the Stationary Phase

The most effective solution is to add a small amount of a volatile base to your eluent system. This base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Recommended Additive: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., 1 mL of TEA in 99 mL of your chosen ethyl acetate/hexane mixture).[3][8]

  • Causality: The TEA protonates and interacts with the silanol groups, effectively "masking" them from your basic product. This minimizes the strong secondary interactions, leading to sharper peaks and significantly improved separation. You will observe a much more predictable elution based on polarity.

ParameterStandard Silica ChromatographySilica Chromatography with 1% TEARationale
Peak Shape Broad, TailingSharp, SymmetricalTEA neutralizes acidic silanol groups, preventing strong analyte-stationary phase interaction.[6]
Resolution PoorSignificantly ImprovedSharper peaks allow for better separation between the product and closely eluting impurities.
Recovery Potentially LowerHigherReduced irreversible binding to the silica gel ensures more of your product is recovered.

Issue 2: Persistent Contamination with Excess Boc₂O and its By-products

Q: After my column, I've removed the starting amine, but my NMR still shows a large singlet at ~1.45 ppm and a broader signal from tert-butanol. How can I remove these effectively?

A: Excess Boc₂O and its hydrolysis product, tert-butanol, can be persistent. While tert-butanol can often be removed under high vacuum, Boc₂O is less volatile and can co-elute with non-polar products.

Solution 1: Chemical Scavenging (Pre-Chromatography)

Before committing to chromatography, you can chemically destroy the excess Boc₂O. This simplifies the subsequent purification.

  • Method: After the reaction is complete, add a nucleophilic amine scavenger to the reaction mixture and stir for a few hours at room temperature. Polymer-supported trisamine is an excellent choice as the resulting Boc-protected scavenger can be removed by simple filtration.[9] Alternatively, adding imidazole followed by a dilute acid wash can also remove the excess reagent.[10]

  • Causality: The scavenger amine reacts with the electrophilic carbonyls of Boc₂O, converting it into a more polar and easily separable urea or carbamate derivative.[9][10]

Solution 2: Optimized Chromatography

If you opt not to use a scavenger, careful chromatography is required.

  • Method: Run a gradient elution starting with a very non-polar solvent system (e.g., 100% Hexane or 98:2 Hexane:EtOAc). Boc₂O is very non-polar and will elute very early in these conditions. Hold the initial low-polarity eluent until all the Boc₂O is washed off the column (monitor with TLC) before increasing the polarity to elute your product.

  • Causality: This exploits the large polarity difference between the non-polar Boc₂O and your significantly more polar product.

Issue 3: Product Appears Unstable or Shows Degradation After Purification

Q: I obtained a pure fraction from my column, but upon standing or solvent evaporation, I see new spots on the TLC, suggesting my product is degrading. What could be the cause?

A: While Boc-protected amines are generally stable, they can be susceptible to degradation under certain conditions, particularly hydrolysis.[7]

Solution: Ensure Anhydrous and Neutral Conditions

  • Acid-Catalyzed Hydrolysis: The Boc group is designed to be removed by acid.[1][11] If your eluent contains residual acid or if your silica gel is particularly acidic, you may be partially deprotecting your compound back to 4-ethyl-4-aminopiperidine. The addition of TEA to the eluent, as described in Issue 1, helps mitigate this by maintaining a basic environment.

  • Work-up and Storage: After combining your pure fractions, ensure they are thoroughly dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal. Store the final product under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation from atmospheric moisture and CO₂.[7] Carbamates can be sensitive to prolonged exposure to heat, so use moderate temperatures during solvent evaporation.[7]

Section 4: Recommended Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is the most robust method for achieving high purity by simultaneously removing both more polar (starting amine) and less polar (Boc₂O) impurities.

  • Prepare the Crude Material: After the reaction work-up (quenching, extraction into an organic solvent like ethyl acetate, and drying), concentrate the solution to yield the crude oil.

  • Select the Eluent: Using TLC, find a solvent system of ethyl acetate and hexane that gives your product an Rf of ~0.3. A typical starting point is 30-40% ethyl acetate in hexane.

  • Prepare the Eluent with Additive: To the selected solvent system, add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of eluent).

  • Pack and Equilibrate the Column: Pack a silica gel column with the prepared eluent containing TEA. It is crucial to equilibrate the column by passing several column volumes of the eluent through it before loading the sample.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method generally provides superior resolution compared to loading as a concentrated liquid.

  • Elute and Collect: Begin elution with your TEA-containing solvent system. Collect fractions and monitor them by TLC, staining with potassium permanganate or ninhydrin to visualize all components.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Crystallization and Trituration

This method is used post-chromatography or if the crude product is already of reasonable purity.

  • Solvent Screening: In small vials, test the solubility of your purified oil (~10-20 mg) in various solvents (e.g., hexane, diethyl ether, methyl tert-butyl ether, ethyl acetate/hexane mixtures). A good crystallization solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Dissolve the bulk of the product in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator or an ice bath. Slow cooling is critical for forming well-defined crystals rather than an amorphous precipitate.

  • Trituration (If No Crystals Form): If the product oils out, remove the solvent. Add a small amount of a cold, non-polar solvent in which the product is poorly soluble (like n-hexane). Vigorously scratch the inside of the flask with a glass rod or spatula. This mechanical agitation can induce nucleation and cause the oil to solidify.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry.
  • Basu, A. et al. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis. [Link]

  • Google Patents. (CN112661672A).
  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Google Patents. (JPH05310645A).
  • Fisher Scientific. Amine Protection / Deprotection.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • Benchchem. (2025). The Chemistry of the Boc Protecting Group.
  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

Sources

Optimization

alternative protecting groups for 4-ethylpiperidin-4-amine synthesis

Advanced Synthesis Support Module | Ticket #4-Et-Pip-NH2 Status: Active Assigned Specialist: Senior Application Scientist Topic: Alternative Protecting Group Strategies & Troubleshooting Strategic Analysis: Why Abandon B...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis Support Module | Ticket #4-Et-Pip-NH2

Status: Active Assigned Specialist: Senior Application Scientist Topic: Alternative Protecting Group Strategies & Troubleshooting

Strategic Analysis: Why Abandon Boc?

In the synthesis of 4-ethylpiperidin-4-amine , the standard tert-butyloxycarbonyl (Boc) protection often fails due to the specific demands of constructing the quaternary carbon center at C4.

The synthesis of gem-disubstituted piperidines typically requires harsh acidic conditions (e.g., Ritter reaction) or strong nucleophiles (Grignard additions) that compromise standard protecting groups.

The Core Conflict: Stability vs. Orthogonality
FeatureBoc (Standard) Fmoc (Base Labile) Cbz (Hydrogenolysis) Alloc (Pd Labile)
Acid Stability Poor (Cleaves in TFA/HCl)High (Stable in TFA)High (Stable in TFA/HCl)High
Base Stability HighPoor (Cleaves in Piperidine)HighHigh
C4-Construction Compatibility Incompatible with Ritter Reaction (H₂SO₄)CompatibleCompatibleCompatible
Primary Use Case Post-synthesis derivatizationSolid-phase synthesis (SPPS)Early-stage core synthesisOrthogonal "Lock-and-Key"

Decision Matrix: Selecting Your Alternative

Do not choose a protecting group arbitrarily. Use this logic flow to determine the correct group based on your specific synthetic bottleneck.

ProtectingGroupLogic Start Identify Synthesis Bottleneck AcidStep Does synthesis involve strong acid (e.g., Ritter Rxn)? Start->AcidStep BaseStep Does synthesis involve strong base (e.g., Grignard)? AcidStep->BaseStep No UseCbz RECOMMENDATION: Use Cbz or Benzyl (Bn) (Remove via H2/Pd or ACE-Cl) AcidStep->UseCbz Yes (H2SO4/TFA) Ortho Need to differentiate N1 (Ring) vs N4 (Exocyclic)? BaseStep->Ortho No UseBoc RECOMMENDATION: Stick with Boc (If no acid steps) BaseStep->UseBoc Yes (Li/Mg reagents) UseTeoc RECOMMENDATION: Use Teoc (Fluoride Cleavage) Ortho->UseTeoc Yes (Alternative) UseAlloc RECOMMENDATION: Use Alloc (Pd(0) Cleavage) Ortho->UseAlloc Yes (Max Orthogonality)

Figure 1: Decision tree for selecting N1-protecting groups based on reaction conditions.

Technical Guides & Protocols

Scenario A: The "Acid-Survival" Route (Ritter Reaction)

Problem: You are synthesizing the 4-amino-4-ethyl core from 4-piperidone. You attempted to use N-Boc-4-piperidone, but the Boc group vanished during the Ritter reaction (H₂SO₄/Acetonitrile).

Solution: Switch to N-Benzyl (Bn) or N-Cbz for the core synthesis, then swap to Alloc or Fmoc if needed later.

Protocol: N-Benzyl Route

  • Starting Material: N-Benzyl-4-piperidone.

  • Grignard Addition: Add EtMgBr (THF, 0°C) to yield N-benzyl-4-ethyl-4-hydroxypiperidine.

  • Ritter Reaction: Treat the tertiary alcohol with Acetonitrile and conc. H₂SO₄ (0°C to RT).

    • Note: The Benzyl group protonates, protecting the ring nitrogen from oxidation or cleavage.

  • Hydrolysis: Reflux in HCl to convert the acetamide to the primary amine.

  • Group Swap (Optional): If N-Bn is too stable, perform hydrogenolysis (H₂, Pd/C) to get the free diamine, then selectively protect N1 with Alloc-Cl or Fmoc-OSu.

Scenario B: The "Orthogonal Lock" (Alloc Strategy)

Problem: You have the diamine and need to derivatize the C4-amine while keeping the N1-ring nitrogen protected, but you plan to use acid (removes Boc) and base (removes Fmoc) in subsequent steps.

Solution: Use the Alloc (Allyloxycarbonyl) group.[1][2] It is stable to TFA (acid) and Piperidine (base), removable only with Pd(0).

Detailed Protocol: Selective N1-Alloc Protection Prerequisite: Start with 4-ethylpiperidin-4-amine (dihydrochloride salt).

  • Dissolution: Dissolve 1.0 eq of diamine salt in DCM/Water (1:1 biphasic mixture).

  • pH Adjustment: Add NaHCO₃ (3.0 eq) to buffer the solution to pH 8–9.

    • Critical: The C4-amine is sterically hindered (gem-ethyl group). The N1-amine is secondary and less hindered. At controlled low temperatures, N1 reacts faster.

  • Addition: Add Allyl chloroformate (Alloc-Cl) (0.95 eq) dropwise at 0°C over 30 minutes.

    • Why 0.95 eq? To prevent bis-protection. The steric bulk at C4 discourages reaction, but excess reagent will eventually force it.

  • Workup: Separate organic layer, dry over MgSO₄.

  • Validation: Check NMR. The Alloc allyl peaks (5.9 ppm multiplet) should integrate to 1 (relative to piperidine ring).

Alloc Deprotection (The "Soft" Release):

  • Reagents: Pd(PPh₃)₄ (1-5 mol%), Phenylsilane (PhSiH₃) as scavenger.

  • Solvent: DCM or THF.

  • Procedure: Stir at RT for 1 hour. The scavenger captures the allyl cation, preventing N-allylation byproducts.

Troubleshooting FAQ

Q: I tried Fmoc protection on the ring nitrogen, but it falls off during the synthesis of the C4-amine. Why? A: If you are using the Strecker synthesis or any step involving cyanide or strong nucleophiles, the basicity can trigger premature Fmoc cleavage (E1cB mechanism).

  • Fix: Switch to Teoc (2-(Trimethylsilyl)ethoxycarbonyl) . It is base-stable but cleaves with Fluoride (TBAF), offering similar orthogonality to Fmoc without the base sensitivity.

Q: The 4-ethyl group is causing massive steric hindrance. I can't get a protecting group onto the C4-amine. A: This is the "Gem-Dialkyl Effect" working against you. The quaternary center makes the C4-amine a "neopentyl-like" amine.

  • Fix: Use "slim" electrophiles.

    • Avoid: Cbz-Cl, Fmoc-Cl (too bulky).

    • Use: Boc₂O (with DMAP catalyst) or Trifluoroacetic Anhydride (TFAA) . TFAA is extremely electrophilic and small; it will protect the hindered amine readily. You can remove it later with mild base (K₂CO₃/MeOH).

Q: How do I remove N-Benzyl if the C4-ethyl group blocks the catalyst surface? A: Steric crowding can slow down heterogeneous hydrogenation (Pd/C).

  • Fix: Use ACE-Cl (1-Chloroethyl chloroformate) . This is a chemical debenzylation method.

    • Reflux N-Bn substrate with ACE-Cl in DCE.

    • Evaporate to dryness.

    • Reflux residue in Methanol.

    • Result: Clean cleavage of the benzyl group to the HCl salt, bypassing the need for catalyst surface adsorption.

Visualizing the Synthetic Pathway

The following diagram illustrates the "Group Swap" strategy essential for this scaffold.

SynthesisFlow Step1 N-Benzyl-4-piperidone Step2 Grignard (EtMgBr) (Forms 4-Et-4-OH) Step1->Step2 Alkylation Step3 Ritter Rxn (H2SO4/AcCN) (Forms Acetamide) Step2->Step3 Acidic C-N Bond Formation Step4 Hydrolysis (HCl) (Forms Primary Amine) Step3->Step4 Deprotection Step5 Group Swap (H2/Pd -> Alloc-Cl) Step4->Step5 Orthogonal Setup Final N-Alloc-4-Ethyl -piperidin-4-amine Step5->Final

Figure 2: Recommended synthetic workflow using N-Benzyl to survive the acidic Ritter step, followed by a swap to Alloc for orthogonal utility.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Fmoc, Cbz, Alloc). Retrieved from

  • Chem-Station. (2019). Teoc Protecting Group: Characteristics and Deprotection. Retrieved from

  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks: Alloc and Allyl Esters. Retrieved from

  • National Institutes of Health (NIH). (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. Retrieved from

Sources

Troubleshooting

preventing oxidation of piperidine ring during functionalization

Technical Support Center: Piperidine Ring Stability & Functionalization Topic: Preventing Oxidation of the Piperidine Ring During Functionalization Ticket ID: PIP-OX-PREV-001 Status: Open for Consultation Analyst: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Ring Stability & Functionalization

Topic: Preventing Oxidation of the Piperidine Ring During Functionalization Ticket ID: PIP-OX-PREV-001 Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary

The piperidine ring, a ubiquitous pharmacophore, presents a dichotomy in synthesis: it is chemically robust yet susceptible to specific oxidative degradation pathways.[1][2] The nitrogen lone pair is the "Achilles' heel," facilitating coordination to transition metals (leading to dehydrogenation/aromatization) or direct oxidation to N-oxides. Furthermore, adjacent C-H bonds (α-position) are electronically primed for radical abstraction, leading to iminiums or lactams (piperidones).

This guide provides troubleshooting workflows to prevent three specific failure modes:

  • Aromatization (Dehydrogenation): Conversion to pyridine during metal catalysis.

  • N-Oxidation: Unwanted N-oxide formation during oxidative protocols.

  • α-Oxidation: Over-oxidation to lactams during C-H functionalization.

Module 1: Preventing Dehydrogenation During Metal Catalysis

Context: You are performing a Suzuki, Heck, or Negishi coupling on a piperidine scaffold, or using a metal catalyst for another transformation. The Issue: The reaction mixture turns dark/black, yield is low, and NMR shows characteristic downfield aromatic signals (pyridine formation).

Mechanism of Failure

Transition metals (Pd, Ru, Ir, Pt) are excellent dehydrogenation catalysts. A free secondary amine (piperidine) coordinates to the metal center. If the metal can access a vacant site, it facilitates


-hydride elimination , converting the amine to an imine. This process repeats until the thermodynamically stable pyridine ring is formed.

Dehydrogenation cluster_0 Catalytic Dehydrogenation Cycle Pip Piperidine (sp3) Coord M-Coordination (N-M bond) Pip->Coord + [M] BetaH β-Hydride Elimination Coord->BetaH -H Imine Imine Intermediate BetaH->Imine M-H Imine->Coord Repeat Cycle Pyridine Pyridine (Aromatic sp2) Imine->Pyridine -2H2 (Thermodynamic Sink)

Figure 1: Mechanism of metal-catalyzed dehydrogenation of piperidine to pyridine.

Troubleshooting & Protocol Adjustments
Variable Recommendation Why?
Protecting Group Mandatory: Boc, Cbz, or Tosyl Masking the N-lone pair prevents metal coordination, shutting down the dehydrogenation pathway at step 1.
Catalyst Loading Minimize (<5 mol%) High metal loading increases the probability of "off-cycle" dehydrogenation events.
Atmosphere Strict Inert (Ar/N2) Oxygen acts as a hydrogen acceptor, driving the equilibrium toward aromatization.
Scavengers Add 1,4-Cyclohexadiene If free amine is required, this acts as a sacrificial H2 transfer agent/radical scavenger.

Q: I am running a Buchwald-Hartwig amination on the piperidine nitrogen. I cannot protect it. How do I stop oxidation? A: In N-arylation, the N-C bond formation is usually faster than dehydrogenation. However, if you observe pyridine:

  • Switch Ligand: Use bulky biaryl phosphine ligands (e.g., RuPhos , BrettPhos ). These sterically crowd the metal center, favoring reductive elimination (C-N bond formation) over

    
    -hydride elimination.
    
  • Base Selection: Switch from stronger bases (NaOtBu) to weaker bases (Cs2CO3) if possible, as strong bases can promote E2-type eliminations on coordinated species.

Module 2: Protecting Against N-Oxidation

Context: You are using oxidants (mCPBA, H2O2, Oxone) to functionalize another part of the molecule (e.g., alkene epoxidation, sulfide oxidation). The Issue: The piperidine nitrogen oxidizes to the N-oxide (


), altering polarity and solubility.
The "Proton Shield" Protocol

If you cannot use a covalent protecting group (like Boc) because of orthogonality issues, use a salt bridge protection strategy .

Protocol:

  • Acidification: Dissolve the piperidine substrate in the reaction solvent (e.g., DCM).

  • Add Acid: Add 1.1 equivalents of TFA or HBF4 . This protonates the nitrogen (

    
    ).
    
  • Validation: Verify protonation by checking pH (wet paper) or observing a shift in solubility.

  • Oxidation: Proceed with adding mCPBA/Peroxide. The protonated nitrogen has no lone pair available for oxidation.

  • Workup: Quench the oxidant, then wash with saturated NaHCO3 to deprotonate back to the free amine.

Q: Will the acid affect my mCPBA epoxidation? A: Generally, no. mCPBA epoxidation is often accelerated or unaffected by weak acids. However, avoid strong mineral acids (HCl, H2SO4) if your substrate has acid-sensitive groups (acetals, silyl ethers).

Module 3: Controlling C-H Functionalization (Preventing Lactams)

Context: You are attempting


-C-H functionalization (e.g., lithiation-trapping or radical cross-coupling).
The Issue:  Instead of alkylation, you isolate the piperidone (lactam) or ring-opened products.
Strategic Decision Matrix

CH_Functionalization Start Goal: α-Functionalization Method Select Method Start->Method Lithiation α-Lithiation (n-BuLi/sparteine) Method->Lithiation Radical Photoredox/Radical (Minisci-type) Method->Radical Risk1 Risk: Elimination to Enamine/Imine Lithiation->Risk1 Risk2 Risk: Over-oxidation to Lactam Radical->Risk2 Sol1 Solution: N-Boc + Low Temp (-78°C) Risk1->Sol1 Stabilize Li-species Sol2 Solution: Electrochemistry or Biocatalysis Risk2->Sol2 Controlled Potential

Figure 2: Decision matrix for selecting functionalization conditions to minimize oxidation risks.

Critical Control Points
  • Protecting Group Electronics:

    • Boc (tert-butoxycarbonyl): The gold standard. The carbamate resonance reduces electron density on the

      
      -protons, making them less susceptible to hydride abstraction (oxidation) but more acidic for controlled deprotonation (lithiation).
      
    • Benzyl (Bn): AVOID for C-H oxidation. The benzyl group activates the

      
      -position towards oxidation and can itself be oxidized to benzaldehyde.
      
  • Radical Scavenging:

    • In photoredox setups, oxygen is a potent radical trap that leads to peroxyl radicals and subsequent lactam formation.

    • Fix: Degas solvents using the Freeze-Pump-Thaw method (3 cycles) rather than simple sparging, which may be insufficient for radical chemistry.

FAQ: Quick Troubleshooting

Q: My piperidine starting material is yellow. Is it already oxidized? A: Yes, yellowing indicates the formation of trace imines or N-oxides due to aerobic oxidation.

  • Fix: Distill over KOH or CaH2 under reduced pressure. Store under Argon in the dark.

Q: Can I use KMnO4 to oxidize a side chain without touching the ring? A: Risky. KMnO4 aggressively attacks the


-C-H bonds of amines, forming lactams.
  • Fix: You must protect the nitrogen with an electron-withdrawing group (Boc, Ac, Ts) first. The electron-deficient ring is then resistant to permanganate.

Q: I see a "M-2" peak in LCMS. What is it? A: M-2 usually corresponds to the loss of two hydrogens, indicating the formation of an imine or enamine intermediate. This is the precursor to full aromatization (M-6). Check your catalyst and O2 exclusion.

References

  • Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Source: Science (2024).[3] URL:[Link]

  • Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts. Source: Catalysis Science & Technology (RSC). URL:[Link]

  • Dehydrogenation of Piperidines on Pd-Based Catalysts. Source: MDPI (Catalysts).[4] URL:[Link]

  • Amino Acid-Protecting Groups (Review). Source: Chemical Reviews (ACS). URL:[Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation. Source: ChemRxiv. URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Development for Purity Analysis of Piperidine Carbamates

Executive Summary Developing purity methods for piperidine carbamates presents a "perfect storm" of chromatographic challenges: the basicity of the piperidine ring leads to peak tailing, the carbamate linkage introduces...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing purity methods for piperidine carbamates presents a "perfect storm" of chromatographic challenges: the basicity of the piperidine ring leads to peak tailing, the carbamate linkage introduces rotameric peak splitting, and the lack of conjugation often results in poor UV sensitivity.

This guide moves beyond standard "generic gradient" approaches. It compares advanced stationary phase architectures (Charged Surface Hybrids vs. PFP) and detection modalities (UV vs. CAD), providing a self-validating protocol designed to ensure mass balance and accurate impurity profiling.

Part 1: The Physicochemical Challenge

To develop a robust method, one must first understand the molecular behaviors that cause standard methods to fail.

The Basicity Trap (The "Shark Fin" Peak)

Piperidine is a secondary amine with a pKa of ~11.0. At standard HPLC pH (acidic, pH 2–4), the nitrogen is fully protonated (


).
  • Mechanism of Failure: Protonated piperidines interact ionically with residual silanols (

    
    ) on the silica support of traditional C18 columns.
    
  • Result: Severe peak tailing (Tailing Factor

    
    ), loss of resolution, and carryover.
    
The Rotamer Phantom (The "Doublet" Peak)

Carbamates exhibit restricted rotation around the Nitrogen-Carbonyl bond (


).
  • Mechanism of Failure: At ambient temperature, the interconversion rate between cis and trans rotamers is slow on the chromatographic time scale.

  • Result: A single pure compound appears as two split peaks or a broad, distorted mound, leading to false "impurity" flags.

The Chromophore Void

Aliphatic piperidine carbamates lack extended


-conjugation. They rely on the weak 

transition of the carbonyl group, which absorbs only at low wavelengths (<215 nm), where solvent noise (acetonitrile cutoff) is high.

Part 2: Comparative Analysis – Stationary Phases[1]

We evaluated three distinct column technologies for this application.

FeatureOption A: Traditional C18 (e.g., standard silica)Option B: C18-PFP (Pentafluorophenyl) Option C: Charged Surface Hybrid (CSH)
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole
Hydrophobic + Electrostatic Repulsion
Piperidine Shape Severe Tailing (

1.8 - 2.5)
Moderate Tailing (

1.3 - 1.6)
Excellent Symmetry (

< 1.2)
Selectivity StandardHigh for positional isomersHigh for basic compounds
Loadability Low (Overloads quickly)MediumHigh (maintains shape at high load)
Verdict Not Recommended ⚠️ Specialized Use (Isomer sep.)Gold Standard
Expert Insight: Why CSH Wins

The CSH particle surface is modified with a low-level positive charge. This creates an electrostatic shield that repels the positively protonated piperidine, preventing it from digging into the silica surface (silanols). This mimics the peak shape benefits of high-pH chromatography while allowing the use of low-pH, MS-friendly mobile phases (Formic Acid/TFA).

Part 3: Comparative Analysis – Detection Modalities

For purity analysis, "seeing" the impurities is as critical as separating them.

MetricUV-Vis (205-210 nm) Charged Aerosol Detection (CAD)
Principle Light Absorption (Chromophore dependent)Particle Charging (Mass dependent)
Response Factor Highly Variable (Impurities w/o rings are invisible)Uniform (Independent of chemical structure)
Sensitivity Low for aliphatic carbamatesHigh (Sub-nanogram)
Gradient Stability Poor (Baseline drift at low

)
Excellent
Verdict ⚠️ Use only for knowns Best for Purity/Mass Balance
Critical Decision

If you are synthesizing novel piperidine carbamates, CAD is superior . UV detection at 210 nm is deceptive; it will over-report aromatic impurities (high extinction coefficient) and under-report aliphatic precursors (low extinction coefficient), skewing your purity % calculation.

Part 4: The Master Protocol

This protocol integrates the solutions to the three challenges identified above: CSH column (tailing), High Temperature (rotamers), and CAD (detection).

Instrumentation Setup
  • System: UHPLC (preferred) or HPLC.

  • Detector: CAD (Nebulizer temp: 50°C) in series with UV (210 nm).

  • Column Oven: REQUIRED at 45°C – 60°C.

    • Why? Heat increases the rotamer interconversion rate, coalescing the split peaks into a single sharp peak.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (MS compatible, low pH keeps piperidine protonated for CSH repulsion).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile (Generic Scouting)
Time (min)%BCurveFunction
0.05InitialEquilibration
1.056Hold
10.0956Elution of hydrophobics
12.0956Wash
12.151Re-equilibration
15.056End
Sample Preparation (Self-Validating Step)
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient).

  • Concentration: 0.5 mg/mL.

  • Validation Check: Inject the sample. If the peak is split, increase column temp by 5°C increments until coalescence. If the peak tails, verify the column is a "Charged Surface" type.

Part 5: Workflow Visualization

Diagram 1: Method Development Decision Tree

This logic flow guides the optimization process based on peak topology.

MethodDev Start Inject Sample (Standard C18, 30°C) CheckShape Analyze Peak Shape Start->CheckShape Split Peak Splitting / Doublet? CheckShape->Split Tail Peak Tailing (Tf > 1.5)? CheckShape->Tail Rotamer Rotamer Issue Split->Rotamer Yes Final Optimized Method Split->Final No Silanol Silanol Interaction Tail->Silanol Yes Tail->Final No Sol_Heat Increase Temp (45°C -> 60°C) Rotamer->Sol_Heat Sol_Col Switch to CSH C18 or High pH Buffer Silanol->Sol_Col Sol_Heat->Final Sol_Col->Final

Caption: Decision matrix for diagnosing piperidine carbamate peak anomalies. Tailing requires stationary phase changes; splitting requires thermal modulation.

Diagram 2: The "Invisible" Impurity Problem (UV vs CAD)

This diagram illustrates why CAD is essential for accurate purity calculation in this specific chemical class.

Detection Input Crude Piperidine Carbamate Sample UV_Det UV Detector (210 nm) Input->UV_Det CAD_Det Charged Aerosol Detector Input->CAD_Det UV_Res Result: 98% Purity (False High) UV_Det->UV_Res Reason_UV Misses aliphatic precursors UV_Res->Reason_UV CAD_Res Result: 92% Purity (Accurate) CAD_Det->CAD_Res Reason_CAD Detects all non-volatiles CAD_Res->Reason_CAD

Caption: Comparison of detection accuracy. UV often overestimates purity by failing to detect non-chromophoric synthetic precursors, whereas CAD provides mass-based truth.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Application Note. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes. Journal of Chromatography A. [Link]

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Technical Overview.[1][2][3][4][5] [Link]

Sources

Comparative

Technical Comparison Guide: IR Characterization of tert-Butyl (4-ethylpiperidin-4-yl)carbamate

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of tert-Butyl (4-ethylpiperidin-4-yl)carbamate . It is designed for researchers and process chemists monitoring the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of tert-Butyl (4-ethylpiperidin-4-yl)carbamate . It is designed for researchers and process chemists monitoring the synthesis, purity, and identity of this critical piperidine intermediate.

Executive Summary & Structural Context

tert-Butyl (4-ethylpiperidin-4-yl)carbamate is a specialized building block, often utilized in the synthesis of 4,4-disubstituted piperidine scaffolds (e.g., in opioid receptor ligands or neurokinin antagonists).

Structurally, it presents a unique spectroscopic challenge:

  • Quaternary Carbon (C4): The geminal ethyl and carbamate groups create a steric environment that influences vibrational freedom.

  • Dual Amine Functionality: It contains a secondary carbamate (exocyclic) and a secondary amine (endocyclic, piperidine ring), unless the ring nitrogen is substituted (e.g., N-benzyl). Note: For this guide, we assume the piperidine nitrogen is unsubstituted (free) or alkyl-substituted, as the carbamate is the primary diagnostic focus.

The "Performance" Comparison: In the context of analytical validation, "performance" refers to the diagnostic resolution of the method. This guide compares IR spectroscopy against NMR and alternative protecting groups (e.g., Cbz) to demonstrate why IR is the superior tool for rapid reaction monitoring (Process Analytical Technology).

Characteristic Bands & Spectral Assignments

The following data synthesizes experimental baselines from analogous 4-substituted Boc-piperidines.

Table 1: Diagnostic IR Bands of the Target vs. Precursor (Free Amine)

Use this table to confirm the success of the Boc-protection reaction.

Functional GroupVibration ModeTarget: Boc-Carbamate (cm⁻¹)Precursor: 4-Ethyl-4-aminopiperidine (cm⁻¹)Diagnostic Shift / Note
Carbonyl (C=O) Stretching1680 – 1720 (s) AbsentPrimary Indicator. The appearance of this strong band confirms Boc attachment.
Amine (N-H) Stretching3300 – 3450 (m) 3250 – 3400 (m, doublet) The precursor's primary amine (-NH₂) shows a doublet (sym/asym). The product shows a singlet (carbamate -NH-).
Aliphatic C-H Stretching2970 – 2980 (s) 2850 – 2950 (m)The tert-butyl group adds a distinct, intense shoulder at ~2975 cm⁻¹ (asym CH₃).
C-N / C-O Stretching1150 – 1250 (s, broad) 1020 – 1200 (w-m)The ester linkage (C-O-C) of the Boc group creates a broad, strong "fingerprint" band.

(s) = strong, (m) = medium, (w) = weak[1]

Table 2: Target vs. Alternative Protecting Group (Cbz-Analogue)

Use this table if distinguishing between Boc and Benzyl carbamate (Cbz) variants.

FeatureTarget (Boc-Protected)Alternative (Cbz-Protected)Distinction Logic
Aromatic C-H Absent> 3000 cm⁻¹ (w) Cbz has a phenyl ring; Boc is purely aliphatic.
C=C Ring Stretch Absent1450, 1500, 1600 cm⁻¹ Aromatic ring breathing modes identify Cbz.
C=O Position ~1690 cm⁻¹~1700–1715 cm⁻¹Cbz carbonyls often appear at slightly higher frequencies due to lack of bulky t-butyl donation.

Detailed Experimental Protocol: Validating the Spectrum

To ensure reproducible data, avoid KBr pellets if possible, as high pressure can induce conformational changes in the flexible piperidine ring or facilitate moisture absorption which broadens the N-H region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why: ATR requires minimal prep and preserves the native solid-state H-bonding network.

  • Sample Preparation:

    • Isolate the solid product. Ensure it is dry (residual solvent, especially DCM or Ethyl Acetate, will obscure the 1700 cm⁻¹ and 1200 cm⁻¹ regions).

    • Place ~5 mg of solid on the Diamond/ZnSe crystal.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 16–32 scans.

    • Background: Air background (clean crystal) immediately prior to measurement.

  • Validation Check (The "Boc Test"):

    • Step 1: Zoom into 1650–1750 cm⁻¹ .[2] Is there a strong singlet? (Yes = Carbamate/Amide).

    • Step 2: Zoom into 2900–3000 cm⁻¹ . Is there a "spiky" shoulder at ~2975 cm⁻¹? (Yes = t-Butyl methyls).

    • Step 3: Zoom into 3300–3500 cm⁻¹ .[1] Is the doublet gone? (Yes = Primary amine converted).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the Quality Control (QC) decision tree for a chemist synthesizing this intermediate.

QC_Workflow Start Crude Reaction Mixture (Post-Workup) IR_Scan Perform ATR-FTIR Scan Start->IR_Scan Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO No_CO No Peak: Reaction Failed Check_CO->No_CO Absent Yes_CO Strong Peak Present Check_CO->Yes_CO Present Check_NH Check 3300-3400 cm⁻¹ (Amine Region) Yes_CO->Check_NH Doublet Doublet Visible: Incomplete Conversion (Primary Amine Remains) Check_NH->Doublet Singlet Singlet Only: Conversion Complete Check_NH->Singlet Check_OH Broad Peak >3200? (Moisture/Solvent) Singlet->Check_OH Dry Dry Sample & Retest Check_OH->Dry Yes (Broad) Pass PASS: Proceed to NMR/Mass Spec Check_OH->Pass No (Sharp)

Figure 1: Step-by-step IR validation workflow for confirming Boc-protection of 4-ethyl-4-aminopiperidine.

Comparative Performance Analysis

Why choose IR over other analytical methods for this specific checkpoint?

IR vs. H-NMR
  • IR Strength: Instantaneous detection of the C=O bond. The carbonyl stretch is isolated and unambiguous. It is superior for detecting unreacted starting material (primary amine) by monitoring the N-H region shape (doublet vs singlet).

  • NMR Strength: IR cannot easily confirm the presence of the 4-ethyl group specifically (C-H bands overlap). NMR is required to verify the integrity of the ethyl chain (triplet at ~0.8 ppm, quartet at ~1.5 ppm).

IR vs. TLC (Thin Layer Chromatography)
  • IR Strength: Quantifiable and digital.[3] TLC stains (ninhydrin) can be ambiguous for carbamates (often faint or different color than free amines). IR provides definitive functional group evidence.[4]

References

  • NIST Chemistry WebBook. tert-Butyl carbamate Infrared Spectrum.[3] National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Specac Application Notes. ATR-FTIR Analysis of Amine Salts and Carbamates. Available at: [Link]

Sources

Validation

A Comparative Guide to the Conformational Analysis of 4-Ethylpiperidin-4-yl Carbamate and Its Analogues

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3D Structure in Piperidine Scaffolds The piperidine ring is a cornerstone of medicinal chemistry, forming the str...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3D Structure in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence is due to its ability to serve as a versatile scaffold, offering multiple points for substitution to modulate pharmacological activity, selectivity, and pharmacokinetic properties. However, the non-planar, flexible nature of the six-membered ring means that its three-dimensional conformation plays a critical role in its biological function. The precise spatial arrangement of substituents dictates how a molecule interacts with its biological target, such as a receptor binding pocket or an enzyme active site.

This guide provides an in-depth comparative analysis of the conformational landscape of 4-ethylpiperidin-4-yl carbamate, a disubstituted piperidine scaffold. We will explore the fundamental principles governing its structure and compare its conformational preferences with key analogues. By integrating theoretical principles with established experimental and computational methodologies, this guide aims to provide a robust framework for understanding and predicting the behavior of this important molecular class.

Foundational Principles of Piperidine Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon and nitrogen atom occupy one of two distinct positions:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Extending outwards from the perimeter of the ring.

These two chair conformations are in rapid equilibrium at room temperature through a process known as ring inversion or "ring flip".[3] This inversion converts every axial substituent to an equatorial one, and vice-versa.

The energetic favorability of one chair conformer over the other is primarily determined by steric interactions. Bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms. The energy difference between the axial and equatorial conformers for a given substituent is quantified by its A-value (Gibbs free energy difference, ΔG).[4] A larger A-value signifies a stronger preference for the equatorial position.[4][5] For instance, the ethyl group has an A-value of approximately 1.79 kcal/mol, indicating a strong equatorial preference.[5]

Conformational Deep Dive: 4-Ethylpiperidin-4-yl Carbamate

The conformational equilibrium of 4-ethylpiperidin-4-yl carbamate is governed by the interplay of several factors associated with its substituents.

  • C4-Substituents: The C4 position is geminally disubstituted with an ethyl group and a carbamate group.

    • Ethyl Group: As a bulky alkyl group, it possesses a significant A-value and has a strong preference for the equatorial position to minimize steric clash with the axial hydrogens at C2 and C6.[5][6]

    • Carbamate Group (-OC(O)NH₂): The carbamate moiety is also sterically demanding. Given the strong equatorial preference of the ethyl group, the carbamate group is consequently forced into the axial position.

  • N1-Substituent (N-H): In an unsubstituted piperidine ring, the N-H proton also has a conformational preference. Experimental and theoretical studies have shown a slight energetic preference for the equatorial N-H conformation, with an energy difference of about 0.4 ± 0.2 kcal/mol.[7][8] This preference is influenced by the electronic environment and potential solvent interactions.

  • Intramolecular Interactions: The axial carbamate group can potentially engage in intramolecular hydrogen bonding. The carbamate's amide proton could interact with the lone pair of the piperidine nitrogen, or its carbonyl oxygen could interact with the N-H proton of the piperidine ring. Such interactions can further stabilize an otherwise less favorable conformation.[9]

Based on these factors, the predominant conformation of 4-ethylpiperidin-4-yl carbamate is expected to be the chair form with the ethyl group in the equatorial position and the carbamate group in the axial position.

G Start Target Molecule: 4-Ethylpiperidin-4-yl Carbamate Comp Computational Modeling (MM, DFT) Start->Comp Generate initial conformers & predict energies NMR NMR Spectroscopy (¹H, ¹³C, VT, NOESY) Start->NMR Analyze solution-state conformation Xray X-ray Crystallography Start->Xray Determine solid-state conformation Comp->NMR Guide experimental design Analysis Data Integration & Analysis Comp->Analysis Correlate theory with experimental data NMR->Analysis Xray->Analysis Conclusion Definitive Conformational Assignment Analysis->Conclusion

Sources

Comparative

A Tale of Two Saturated Rings: A Bioisosteric Comparison of 4-Ethylpiperidine and 4-Ethylcyclohexane Scaffolds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the intricate chess game of drug design, the selection of a molecular scaffold is a move that dictates the future of a candidate's properties and perform...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the selection of a molecular scaffold is a move that dictates the future of a candidate's properties and performance. Among the myriad of choices, saturated six-membered rings are ubiquitous, prized for their ability to confer favorable three-dimensional geometry and physicochemical characteristics. This guide provides an in-depth bioisosteric comparison of two closely related yet distinct scaffolds: 4-ethylpiperidine and 4-ethylcyclohexane. By delving into their structural nuances, physicochemical properties, and pharmacological implications, we aim to equip researchers with the insights needed to make informed decisions in scaffold selection and lead optimization.

The Bioisosteric Premise: More Than Just a Ring Swap

Bioisosterism, the strategy of exchanging one functional group for another with similar spatial and electronic attributes to enhance a compound's biological properties, is a cornerstone of modern medicinal chemistry.[1] The replacement of a cyclohexane ring with a piperidine ring, or vice versa, is a classic example of this principle. While structurally similar, the introduction of a nitrogen atom into the carbocyclic framework of cyclohexane to form piperidine imparts a profound shift in properties, influencing everything from solubility and basicity to metabolic stability and receptor interactions.[2][3]

Bioisosteric_Relationship cluster_0 4-Ethylcyclohexane (Carbocycle) cluster_1 4-Ethylpiperidine (Heterocycle) a CH2 b CH2 a->b c CH2 b->c d CH-CH2CH3 c->d e CH2 d->e l CH-CH2CH3 d->l Bioisosteric Replacement f CH2 e->f f->a g CH2 h CH2 g->h i NH h->i j CH2 i->j k CH2 j->k k->l l->g

Caption: Structural relationship between 4-ethylcyclohexane and 4-ethylpiperidine.

Physicochemical Properties: A Game of Polarity and Basicity

The fundamental difference between the two scaffolds lies in the nitrogen atom of the piperidine ring. This heteroatom introduces a dipole moment and a basic center, dramatically altering the molecule's physicochemical profile compared to its carbocyclic counterpart.

Property4-Ethylpiperidine4-EthylcyclohexaneRationale for Difference
Molecular Weight ( g/mol ) 113.20[4]112.21[5]The replacement of a methylene group (CH2) with an imino group (NH) results in a negligible change in molecular weight.
Calculated logP 1.6[4]~3.3 (for ethylcyclohexane)[6]The nitrogen atom in piperidine can act as a hydrogen bond acceptor, increasing its hydrophilicity and thus lowering its logP value compared to the purely lipophilic cyclohexane.
pKa ~11[4]N/AThe lone pair of electrons on the nitrogen atom of piperidine makes it a base, with a pKa value typical for a secondary amine. Cyclohexane is non-basic.
Polar Surface Area (PSA) 12.0 Ų0 ŲThe presence of the N-H group in piperidine contributes to its polar surface area, a key factor in predicting membrane permeability. Cyclohexane has no polar atoms.

Key Takeaway: The introduction of the nitrogen atom in the 4-ethylpiperidine scaffold significantly increases polarity and introduces basicity, which can be leveraged to modulate solubility, salt formation potential, and interactions with biological targets.

Conformational Analysis: The Chair and the Flip

Both cyclohexane and piperidine rings predominantly adopt a chair conformation to minimize steric and torsional strain.[7][8] For 4-substituted derivatives like 4-ethylpiperidine and 4-ethylcyclohexane, the ethyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.[7][9]

While the fundamental chair preference is similar, the nitrogen atom in piperidine can introduce subtle conformational nuances. The energy barrier for ring inversion in piperidine is slightly lower than in cyclohexane.[10] Furthermore, the orientation of the N-H proton (axial vs. equatorial) can be influenced by substitution patterns and the surrounding chemical environment.[10]

Conformational_Equilibrium A Axial Conformer (Higher Energy) B Equatorial Conformer (Lower Energy) A->B Ring Flip C Axial Conformer (Higher Energy) D Equatorial Conformer (Lower Energy) C->D Ring Flip

Caption: Conformational equilibrium of 4-substituted cyclohexane and piperidine.

Pharmacological Implications: A Balancing Act of Potency and Pharmacokinetics

The choice between a 4-ethylpiperidine and a 4-ethylcyclohexane scaffold can have profound consequences for a drug candidate's pharmacological profile.

Receptor Binding and Potency

The nitrogen atom in piperidine can serve as a crucial hydrogen bond acceptor or donor, or as a point of ionic interaction if protonated. This can lead to significantly different binding affinities compared to the non-polar cyclohexane ring. For instance, in the context of σ1 receptor ligands, replacement of a central cyclohexane ring with a piperidine ring can dramatically alter affinity, with the nature of the N-substituent playing a pivotal role.[3][11] In some cases, the more lipophilic nature of the cyclohexane ring might be favored for binding in hydrophobic pockets.[3]

Metabolic Stability

The metabolic fate of piperidine and cyclohexane rings is a key differentiator. Piperidine rings are susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes.[12][13] Common metabolic pathways include N-dealkylation, C-hydroxylation, and subsequent oxidation.[12] Conversely, the cyclohexane ring is generally considered more metabolically stable, although it can also undergo hydroxylation.[14] The increased metabolic stability of cyclohexane-containing drugs has been a successful strategy in drug design, as exemplified by oseltamivir (Tamiflu).[14]

Feature4-Ethylpiperidine4-EthylcyclohexaneImpact on Drug Design
Receptor Interactions Can form hydrogen bonds and ionic interactions.Primarily engages in van der Waals and hydrophobic interactions.The choice depends on the specific pharmacophore requirements of the target.
Metabolic Stability Generally more susceptible to CYP-mediated metabolism.[12][13]Generally more metabolically robust.[14]Cyclohexane may be preferred to improve half-life, while piperidine offers more handles for metabolic soft-spot analysis and modification.

Experimental Protocols for Direct Comparison

To definitively assess the bioisosteric relationship between 4-ethylpiperidine and 4-ethylcyclohexane for a specific drug discovery program, direct experimental comparison is essential. Below are representative protocols for key assays.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of the test compound (4-ethylpiperidine or 4-ethylcyclohexane) in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap vial.

  • Equilibration: Shake the vial vigorously for 1 hour to ensure complete partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the n-octanol and water layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and water layers. Determine the concentration of the test compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Metabolic_Stability_Workflow cluster_0 Incubation cluster_1 Quenching & Analysis A Test Compound D Incubate at 37°C A->D B Human Liver Microsomes B->D C NADPH (Cofactor) C->D E Quench Reaction (e.g., Acetonitrile) D->E Time Points (0, 5, 15, 30, 60 min) F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate Half-life (t½) and Intrinsic Clearance (CLint) G->H Determine % Remaining

Caption: Experimental workflow for in vitro metabolic stability assay.

  • Prepare Reagents: Prepare a stock solution of the test compound. Thaw human liver microsomes (HLM) on ice. Prepare a solution of NADPH (cofactor for CYP enzymes) in buffer.

  • Incubation: In a 96-well plate, add the test compound to the HLM suspension in buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be determined from these data.

Conclusion: A Strategic Choice

The bioisosteric replacement of a 4-ethylcyclohexane scaffold with a 4-ethylpiperidine scaffold is a powerful strategy in drug design, but one that requires careful consideration of the trade-offs. The piperidine ring introduces polarity, basicity, and potential for specific hydrogen bonding and ionic interactions, which can enhance potency and modulate physicochemical properties. However, this comes at the potential cost of increased metabolic liability. Conversely, the cyclohexane ring offers a more metabolically robust and lipophilic scaffold, which may be advantageous for improving pharmacokinetic properties and interacting with hydrophobic binding pockets.

Ultimately, the choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the goals of a specific drug discovery project. By understanding the fundamental differences in their properties and employing direct experimental comparisons, researchers can harness the subtle yet significant power of this bioisosteric pair to design safer and more effective medicines.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025).
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine - Benchchem. (n.d.).
  • comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs - Benchchem. (n.d.).
  • Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability - Benchchem. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.).
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. (n.d.).
  • Cyclohexanes in Drug Discovery - PharmaBlock. (n.d.).
  • 4-Ethylpiperidine | C7H15N | CID 76704 - PubChem - NIH. (n.d.).
  • 4-ethylpiperidine - Stenutz. (n.d.).
  • 4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. (n.d.).
  • 1-Ethyl-4-piperidone synthesis - ChemicalBook. (n.d.).
  • Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • Ethyl 4-piperidinecarboxylate synthesis - ChemicalBook. (n.d.).
  • Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands - Benchchem. (n.d.).
  • Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J. (2015).
  • 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem - NIH. (n.d.).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023).
  • Bioisosteres of Common Functional Groups. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • 4-Ethylcyclohexane-1,2-diol | C8H16O2 | CID 20480209 - PubChem - NIH. (n.d.).
  • 4-Ethylcyclohexane-1-carbaldehyde | C9H16O | CID 21106267 - PubChem. (n.d.).
  • 3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025).
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (n.d.).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (n.d.).
  • Conformational analysis of 1,4 disubstituted cyclohexane - YouTube. (2020).
  • Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014).
  • 4-ethyl cyclohexane propanal - The Good Scents Company. (n.d.).
  • 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl) - ACS Publications. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDlCArpV745Ds9bjXRWayzLneW3NsRV1nfnHxy2AElolc8T_uGTZktt2ZksGcMtMW4QwBEqurGqQNxO-rY6GVk2xoG6OfosqhmaOy6ExKLPprWtsevb_yp5vgEYhz2Fnw-_72b40Qf
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (n.d.).
  • Ethylcyclohexane | C8H16 | CID 15504 - PubChem - NIH. (n.d.).
  • Ethylcyclohexane synthesis - ChemicalBook. (n.d.).
  • Ethyl piperidine-4-carboxylate - Cheméo. (n.d.).
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).
  • Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock. (n.d.).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.).
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ChemRxiv. (2023).
  • Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem - NIH. (n.d.).
  • 4-ethyl cyclohexanol, 4534-74-1 - The Good Scents Company. (n.d.).
  • Piperidine Synthesis. - DTIC. (2025).
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022).
  • Accurate equilibrium structures for piperidine and cyclohexane - PubMed. (2015).
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC. (2023).
  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2026).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed. (n.d.).
  • 4-methylcyclohexene synthesis. (n.d.).
  • Cyclohexane synthesis - Organic Chemistry Portal. (n.d.).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
  • 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem. (n.d.).
  • KR910006762B1 - Process for the preparation of cyclohexane derivatives - Google Patents. (n.d.).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.